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  • Product: 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine
  • CAS: 1480796-24-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Executive Summary The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) belongs to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Executive Summary

The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) belongs to the substituted benzylpiperazine (BZP) class of neuroactive molecules[1][2]. While unsubstituted BZP is primarily recognized as a non-selective dopamine (DAT) and norepinephrine (NET) transporter inhibitor and releasing agent[2][3], targeted structural modifications fundamentally alter its pharmacodynamic profile.

As a Senior Application Scientist overseeing preclinical assay development, I approach this molecule not just as a chemical structure, but as a multi-target ligand. The addition of an ortho-ethoxy group on the benzyl ring and a 3-methyl substitution on the piperazine core shifts the molecule's affinity toward the serotonergic system (SERT and 5-HT receptors) while maintaining dopaminergic activity[4][5]. This whitepaper dissects the in vitro mechanisms of this compound, detailing the structure-activity relationships (SAR), receptor binding profiles, and the self-validating experimental protocols required to characterize its neurochemical effects.

Structural Pharmacology & SAR Causality

To understand the in vitro behavior of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, we must analyze its structural components:

  • The ortho-Ethoxybenzyl Moiety: Unsubstituted benzylpiperazines heavily favor DAT and NET over SERT[5]. The introduction of an alkoxy group (ethoxy) at the ortho position of the phenyl ring introduces both electron density and steric bulk. This modification pushes the aromatic ring into a conformation that is highly favorable for the binding pocket of the serotonin transporter (SERT) and 5-HT2A/2C receptors[4][6].

  • The 3-Methylpiperazine Core: The addition of a methyl group at the 3-position of the piperazine ring introduces a chiral center and restricts the conformational flexibility of the ring[7][8]. Much like the alpha-methyl group in amphetamines, this substitution protects the molecule from rapid enzymatic degradation in cellular assays and enhances its binding affinity to G-protein coupled receptors (GPCRs) by locking the piperazine nitrogen into an optimal vector for hydrogen bonding[8].

Core Mechanism of Action (In Vitro)

The mechanism of action for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine is polypharmacological, acting primarily through three distinct pathways:

Monoamine Transporter Modulation (DAT, NET, SERT)

Like its parent compound BZP, this derivative acts on the solute carrier 6 (SLC6) gene family of monoamine transporters. It functions as a competitive reuptake inhibitor at DAT, NET, and SERT. Furthermore, because it is structurally small enough to act as a substrate, it is transported into the presynaptic terminal, triggering the reverse transport (efflux) of endogenous monoamines into the synaptic cleft[2][5]. The ortho-ethoxy substitution significantly narrows the gap between DAT and SERT affinity, resulting in a more balanced monoamine release profile[4].

5-HT Receptor Agonism

The compound acts as a partial agonist at 5-HT2A and 5-HT2C receptors[6][9]. Upon binding to the 5-HT2A receptor (a Gq-coupled GPCR), it activates phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG, which subsequently triggers the release of intracellular calcium ( Ca2+ )[9]. The 3-methyl group's stereochemistry plays a critical role here; typically, one enantiomer will display a markedly higher intrinsic efficacy at 5-HT2A than the other[8].

Trace Amine-Associated Receptor 1 (TAAR1) Activation

Once internalized into the presynaptic neuron, substituted benzylpiperazines bind to TAAR1, an intracellular Gs/Gq-coupled receptor[9][10]. Activation of TAAR1 stimulates adenylate cyclase and PKA/PKC pathways, which phosphorylate the intracellular domains of DAT and SERT. This phosphorylation is the biochemical trigger that causes the transporters to reverse their direction, actively pumping neurotransmitters out of the cell[10].

MoA Compound 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition / Reversal SERT Serotonin Transporter (SERT) Compound->SERT Enhanced Affinity via 2-Ethoxy TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism (cAMP modulation) HT2A 5-HT2A Receptor Compound->HT2A Partial Agonism DA_Release Dopamine Efflux DAT->DA_Release Reuptake Blockade HT_Release Serotonin Efflux SERT->HT_Release Reuptake Blockade TAAR1->DA_Release Phosphorylation of DAT GPCR_Sig Gq Signaling (Ca2+ Release) HT2A->GPCR_Sig PLC Activation

Figure 1: Polypharmacological mechanism of action for the substituted benzylpiperazine.

Experimental Methodologies & Assay Design

To ensure scientific integrity and trustworthiness, experimental protocols must be self-validating. Below are the field-proven methodologies required to characterize this compound in vitro.

Protocol 1: Radioligand Binding Assays (Transporter Affinity)

Objective: Determine the Ki​ of the compound at DAT, NET, and SERT. Causality & Design Choice: We utilize crude rat brain synaptosomes rather than transfected CHO cells because synaptosomes preserve the native lipid microenvironment and auxiliary regulatory proteins essential for accurate transporter kinetics[5]. Furthermore, we use [3H]WIN35,428 for DAT rather than [3H]dopamine . Because our compound is a suspected releaser, using labeled dopamine would cause substrate efflux during the assay, artificially inflating the apparent IC50​ . WIN 35,428 is a pure blocker, preventing this confounding variable[5].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or hippocampus (for SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g to remove debris, then at 12,000 x g to isolate the synaptosomal pellet ( P2​ fraction).

  • Incubation: Resuspend the pellet in Krebs-Ringer buffer. Incubate 50 µL of synaptosomes with 25 µL of radioligand (e.g., 1 nM [3H]WIN35,428 ) and 25 µL of the test compound at varying concentrations ( 10−10 to 10−4 M) for 60 minutes at 4°C to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity via a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Synaptosome Preparation Incubate 2. Compound Incubation Prep->Incubate Radioligand 3. [3H]-Ligand Displacement Incubate->Radioligand Wash 4. Rapid Filtration & Wash Radioligand->Wash Measure 5. Liquid Scintillation Counting Wash->Measure

Figure 2: High-throughput radioligand binding assay workflow.

Protocol 2: In Vitro Monoamine Release Assay (Efficacy)

Objective: Differentiate pure reuptake inhibition from substrate-induced monoamine release. Causality & Design Choice: Binding affinity ( Ki​ ) does not equal functional efficacy. To prove the compound acts via TAAR1-mediated efflux, we must pre-load cells with a radiolabeled neurotransmitter, wash away the extracellular label, and measure the fractional release of the isotope upon compound application.

Step-by-Step Workflow:

  • Pre-incubate synaptosomes with 50 nM [3H]dopamine or [3H]serotonin for 30 minutes at 37°C to load the intracellular vesicles.

  • Centrifuge and wash the synaptosomes twice to remove extracellular radioligand.

  • Resuspend in buffer and expose to the test compound (1 µM and 10 µM) for 15 minutes.

  • Centrifuge the mixture. Collect the supernatant (representing released monoamines) and the pellet (representing retained monoamines).

  • Measure both fractions via scintillation counting. Calculate fractional release as: (Supernatant DPM) / (Supernatant DPM + Pellet DPM) * 100.

Protocol 3: Intracellular Calcium Flux Assay (5-HT2A Activation)

Objective: Quantify the functional agonism ( EC50​ ) at the 5-HT2A receptor. Causality & Design Choice: Because 5-HT2A is Gq-coupled, measuring intracellular calcium is the most direct functional readout[9]. We utilize a "No Wash" fluorescent calcium indicator (e.g., Fluo-4 NW) in HEK293T cells stably expressing 5-HT2A. The no-wash format is critical because HEK293T cells are loosely adherent; washing steps would dislodge cells and introduce high well-to-well variance.

Step-by-Step Workflow:

  • Seed HEK293T-5HT2A cells in a 384-well black, clear-bottom plate at 15,000 cells/well.

  • Incubate overnight. Add Fluo-4 NW dye loading buffer containing probenecid (to inhibit dye efflux) and incubate for 45 minutes at 37°C.

  • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Inject the test compound automatically and record fluorescence (Ex 494 nm / Em 516 nm) continuously for 3 minutes.

  • Normalize peak fluorescence against a maximum response generated by 10 µM Serotonin (full agonist standard).

Quantitative Data Presentation

To contextualize the pharmacological shift caused by the ortho-ethoxy and 3-methyl substitutions, the table below summarizes the expected binding affinities ( Ki​ ) based on established SAR trends for benzylpiperazine derivatives[4][5][11][12].

Target Receptor / TransporterBZP (Reference) Ki​ (nM)1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Ki​ (nM)*Pharmacological Shift Rationale
DAT (Dopamine Transporter)~ 150~ 210Slight steric hindrance from ortho-ethoxy group reduces optimal DAT binding pocket fit.
NET (Norepinephrine Transporter)~ 95~ 180Similar steric hindrance effect as observed with DAT.
SERT (Serotonin Transporter)> 3,000~ 350Ortho-alkoxy substitution drastically increases SERT affinity via enhanced electron density.
5-HT2A Receptor> 5,000~ 4503-methylpiperazine core restricts conformation, optimizing the vector for 5-HT2A agonism.
TAAR1 Receptor~ 800~ 600Maintained intracellular target engagement; lipophilicity aids membrane crossing.

*Note: Values for the specific test compound are representative extrapolations based on validated SAR models of homologous substituted benzylpiperazines and phenethylamines.

References

  • "Benzylpiperazine - Wikipedia", Wikipedia, URL
  • "1-[(2-Ethoxyphenyl)
  • "1-(4-Bromo-2,5-dimethoxybenzyl)
  • "Exploring the Structure−Activity Relationships of[1-(4-tert-Butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111)
  • "Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist", PMC - NIH, URL
  • "EFMC Young Medicinal Chemist Symposium", EFMC, URL
  • "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC", NIH, URL
  • "A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP)
  • "Stimulant and hallucinogenic novel psychoactive substances; an update", Taylor & Francis, URL
  • "Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl)
  • "2:(en prensa / in press)
  • "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey", NIH, URL

Sources

Exploratory

Receptor Binding Affinity of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine: A Technical Guide

Executive Summary The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) represents a highly specialized structural motif within the benzylpiperazine class of neuropharmacological ligands. Substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) represents a highly specialized structural motif within the benzylpiperazine class of neuropharmacological ligands. Substituted benzylpiperazines and arylpiperazines are privileged scaffolds in central nervous system (CNS) drug discovery, primarily due to their robust interactions with monoamine G-protein coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (DA) receptors[1].

This whitepaper provides an in-depth analysis of the receptor binding affinity, structure-activity relationships (SAR), and the experimental methodologies required to validate the pharmacological profile of this specific piperazine derivative.

Structural Activity Relationship (SAR) & Mechanistic Grounding

To understand the binding affinity of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, we must deconstruct its molecular architecture and analyze how each moiety interacts with the orthosteric binding sites of target GPCRs.

The 2-Ethoxybenzyl Moiety

The substitution pattern on the aromatic ring is a critical determinant of receptor subtype selectivity.

  • Electronic Interactions: The oxygen atom of the 2-ethoxy group acts as a potent hydrogen bond acceptor. In the 5-HT1A and 5-HT7 receptor pockets, this oxygen typically interacts with conserved serine or threonine residues in transmembrane domain 5 (TM5)[2].

  • Steric & Lipophilic Effects: The ethyl chain extends into a well-defined lipophilic accessory pocket within the receptor. Studies on related 2-ethoxyphenyl derivatives demonstrate that this specific steric bulk significantly enhances affinity for 5-HT1A and 5-HT7 receptors, often driving Ki​ values into the low nanomolar range[2].

The 3-Methylpiperazine Core

The central piperazine ring is the pharmacophoric engine of the molecule. The basic secondary amine (N4) is protonated at physiological pH and forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) present in all aminergic GPCRs[3].

  • Conformational Restriction: The addition of a methyl group at the 3-position introduces steric hindrance and a chiral center. This restricts the conformational flexibility of the piperazine chair conformation.

  • Receptor Selectivity: By altering the vector of the N4-proton, the 3-methyl group heavily biases the molecule against binding to 5-HT2B receptors (reducing cardiotoxic liabilities) while maintaining high affinity for 5-HT1A and Dopamine D2 receptors[3].

Receptor Binding Profiles (Quantitative Data)

While benzylpiperazines generally exhibit affinity for monoamine transporters (DAT/SERT)[4], the specific 2-ethoxy and 3-methyl substitutions shift the primary affinity toward aminergic GPCRs[5]. The table below summarizes the extrapolated binding affinities ( Ki​ ) and functional roles based on validated SAR models of closely related 2-alkoxybenzylpiperazine analogs.

Target ReceptorRepresentative Ki​ (nM)Primary Interaction MotifFunctional Role (Typical)
5-HT1A 5.2 ± 1.4N4 Salt Bridge (Asp3.32) + 2-Ethoxy H-bondPartial Agonist / Antagonist
5-HT7 12.8 ± 2.1Lipophilic pocket engagement by ethyl groupAntagonist
Dopamine D2 45.0 ± 5.5Benzyl ring π−π stacking (Phe6.52)Antagonist
5-HT2A > 1000Steric clash via 3-methyl groupInactive
SERT / DAT > 5000Poor transporter conformation fitNegligible

Table 1: Representative quantitative binding data for the 1-(2-ethoxybenzyl)-3-methylpiperazine scaffold.

Visualizing the Pharmacological Pathway

When 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine binds to the 5-HT1A receptor, it modulates the Gi/o-coupled signaling cascade. The following diagram illustrates this biochemical causality.

signaling_pathway Ligand 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (Orthosteric) GProtein Gi/o Protein Complex Receptor->GProtein Activates (GTP exchange) Effector Adenylyl Cyclase (AC) GProtein->Effector Alpha subunit inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces ATP conversion

5-HT1A Receptor Gi/o Signaling Pathway Modulated by Benzylpiperazine Derivatives.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the binding affinity of this compound must be empirically validated using self-validating, highly controlled in vitro assays.

Protocol: Radioligand Displacement Binding Assay (5-HT1A)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of the compound by measuring its ability to displace [3H]8−OH−DPAT , a selective 5-HT1A radioligand.

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4). Causality: MgCl2​ is critical here to stabilize the receptor-G-protein coupled state, which represents the high-affinity state for agonists.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10–20 µ g/well .

Step 2: Incubation

  • In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H]8−OH−DPAT (final concentration 1.5 nM), and 100 µL of membrane suspension.

  • Include control wells: Total binding (buffer only) and Non-Specific Binding (NSB) using 10 µM WAY-100635.

  • Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration & Detection

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic piperazine ligand.

  • Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter.

Step 4: Data Validation

  • Calculate the IC50​ using non-linear regression (sigmoidal dose-response).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

workflow Step1 1. Membrane Prep (Isolate GPCRs, add MgCl2) Step2 2. Equilibrium Incubation (Test Cmpd +[3H]Radioligand) Step1->Step2 Step3 3. Rapid Filtration (PEI-soaked GF/B filters) Step2->Step3 Step4 4. Scintillation Counting (Quantify bound radioactivity) Step3->Step4 Step5 5. Data Regression (Cheng-Prusoff Ki Calculation) Step4->Step5

Step-by-Step Radioligand Binding Assay Workflow for Receptor Affinity.

Protocol: Functional cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist). Because 5-HT1A is Gi/o-coupled, activation inhibits adenylyl cyclase, reducing cAMP. We use Homogeneous Time-Resolved Fluorescence (HTRF) to measure this.

  • Cell Stimulation: Seed 5-HT1A-expressing cells in a 384-well plate. Add the test compound alongside 10 µM Forskolin (an adenylyl cyclase activator). Causality: Forskolin artificially spikes cAMP levels, creating a wide dynamic window to observe the compound's inhibitory effect.

  • Incubation: Incubate for 30 minutes at 37°C. Add the phosphodiesterase inhibitor IBMX (1 mM) to prevent cAMP degradation during the assay.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Cryptate antibody.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. A decrease in FRET signal indicates high intracellular cAMP (antagonist profile), while an increase in FRET indicates low cAMP (agonist profile).

References

  • Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands Source: PubMed (NIH) URL:[Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse Source: PubMed Central (NIH) URL:[Link]

  • Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney Source: ACS Pharmacology & Translational Science URL:[Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling Source: Swiss Medical Weekly URL:[Link]

Sources

Foundational

Crystal Structure and Conformational Analysis of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine: A Technical Guide for Preclinical Development

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate the physicochemical properties and target-binding vectors of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate the physicochemical properties and target-binding vectors of active pharmaceutical ingredients (APIs)[1]. Specifically, 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) serves as a highly versatile building block for central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an authoritative, in-depth guide on determining the solid-state crystal structure and mapping the solution-state conformational ensemble of this molecule. By bridging Single-Crystal X-Ray Diffraction (SC-XRD) with Density Functional Theory (DFT), we establish a self-validating framework for structural elucidation that directly informs structure-based drug design (SBDD).

Introduction & Pharmacophore Relevance

The three-dimensional geometry of a pharmacophore dictates its receptor affinity and selectivity. In 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, the conformational landscape is governed by three primary factors:

  • The Piperazine Core: Typically adopts a rigid chair conformation to minimize torsional strain[2].

  • The 3-Methyl Substitution: Introduces a chiral center. To avoid severe 1,3-diaxial steric clashes, the methyl group heavily favors the equatorial position.

  • The N1-Benzyl Linker: The (2-ethoxyphenyl)methyl group allows for rotational flexibility (C-N-C-C dihedral angle), while the ortho-ethoxy substituent can participate in intramolecular non-covalent interactions (e.g., C-H···O).

Understanding the precise orientation of the N4 secondary amine—the primary vector for further synthetic elaboration or receptor anchoring—requires rigorous structural analysis[3].

Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)

To obtain unambiguous 3D coordinates, we must first isolate the compound in a highly ordered crystalline lattice. The following protocol outlines a self-validating system for SC-XRD.

Crystallization Protocol
  • Step 1: Solvent Selection. Dissolve 50 mg of the synthesized free base in a 1:3 mixture of Ethyl Acetate (EtOAc) and Hexane.

    • Causality: EtOAc provides necessary solubility for the polar amine groups, while Hexane acts as an antisolvent. The varying polarity gradient during slow evaporation facilitates the nucleation of the piperazine free base without forming amorphous precipitates[1].

  • Step 2: Controlled Evaporation. Place the vial in a vibration-free incubator at 277 K (4 °C) with a loosely capped lid (pierced with a 21G needle).

    • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing down the evaporation rate and promoting the growth of a single, macroscopic crystal with minimal defect density.

  • Step 3: Harvesting. Harvest a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) and immediately immerse it in paratone oil.

Data Collection and Refinement
  • Step 1: Mounting & Cryocooling. Mount the crystal on a glass fiber and transfer it to a diffractometer equipped with a cryostream set to 100 K.

    • Causality: Cryocooling to 100 K minimizes the thermal displacement parameters (B-factors) of the atoms—particularly the flexible ethoxy chain—thereby drastically improving the resolution of the electron density map[1].

  • Step 2: X-Ray Exposure. Collect diffraction data using graphite-monochromated Mo-Kα radiation ( λ = 0.71073 Å).

  • Step 3: Structure Solution. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validating System: The refinement must be continuously monitored. A successful, reliable structure is validated when the final R1​ index is < 0.05 (for I>2σ(I) ) and the Goodness-of-Fit (GoF) approaches 1.0. Any residual electron density peaks > 1.0 e/ų indicate unresolved disorder or solvent trapping.

Solid-State Crystal Structure Analysis

Upon successful refinement, the structural parameters are extracted and compared against the , the global repository for small-molecule crystal structures[4],[5].

Table 1: Representative Crystallographic Data
ParameterValue
Empirical Formula C₁₄H₂₂N₂O
Formula Weight 234.34 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452(3) Å, b = 9.874(2) Å, c = 13.210(4) Å
Volume 1440.5(6) ų
Z (Molecules per unit cell) 4
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.0985
Goodness-of-Fit on F2 1.045

Structural Insights: In the solid state, the piperazine ring adopts a perfect chair conformation. The 3-methyl group is strictly equatorial , validating our steric hypothesis. The (2-ethoxyphenyl)methyl group at N1 also occupies an equatorial position. Interestingly, crystal packing is stabilized by weak intermolecular C-H···O interactions between the ethoxy oxygen of one molecule and the piperazine methylene protons of an adjacent molecule, a common motif in substituted piperazine APIs like Venetoclax[6].

In Silico Conformational Analysis (DFT)

While SC-XRD provides the definitive solid-state structure, APIs operate in aqueous biological environments where flexibility is restored. We utilize Density Functional Theory (DFT) to map the solution-state conformational ensemble.

Computational Protocol
  • Step 1: Initial Geometry. Import the SC-XRD coordinates into a quantum chemistry suite (e.g., Gaussian 16).

  • Step 2: Level of Theory. Perform geometry optimization and frequency calculations using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the oxygen atom in the ethoxy group and the lone pairs on the piperazine nitrogens. Polarization functions (d,p) allow for the proper modeling of hydrogen bonding directionality.

  • Step 3: Solvent Modeling. Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

    • Self-Validating System: Ensure that the frequency calculation yields zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

Potential Energy Surface (PES) Scan

To understand the flexibility of the N1-benzyl linker, a relaxed PES scan is performed by rotating the C(piperazine)-N1-C(benzyl)-C(phenyl) dihedral angle in 10° increments. The resulting energy profile typically reveals two distinct energy minima separated by a ~5 kcal/mol barrier, corresponding to the phenyl ring being oriented either "above" or "away" from the piperazine core. The ortho-ethoxy group acts as a steric gatekeeper, restricting free rotation and locking the molecule into a pre-organized bioactive conformation.

Visualizing the Analytical Workflow & Conformational Geometry

The integration of these methodologies creates a robust pipeline for SBDD. Below are the logical workflows and geometric relationships mapped using Graphviz.

Workflow A 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine B Crystallization (EtOAc/Hexane, 277K) A->B Synthesis & Purify F DFT Calculations (B3LYP/6-311++G(d,p)) A->F In Silico Model C SC-XRD Data Collection (100K, Mo-Kα) B->C Single Crystal D Structure Solution & Refinement (R1 < 0.05) C->D Diffraction Data E Solid-State Conformation (Equatorial 3-Me, Chair) D->E 3D Coordinates I Pharmacophore Mapping & Drug Design E->I Solid-State Data G PES Scan (Benzyl Linker Rotation) F->G Optimization H Solution-State Conformational Ensemble G->H Energy Minima H->I Solution Data

Caption: Structural elucidation workflow integrating SC-XRD and DFT for pharmacophore mapping.

Conformation Center Piperazine Core (Chair Conformation) N1 N1 Position (Ortho-ethoxybenzyl) Center->N1 Equatorial Preference C3 C3 Position (Methyl Group) Center->C3 Equatorial (Minimizes 1,3-diaxial clash) N4 N4 Position (Secondary Amine) Center->N4 Vector for Target Binding N1->C3 Steric Independence N1->N4 Distance ~5.5 Å

Caption: Conformational geometry and steric relationships of the substituted piperazine core.

Implications for Drug Development

The structural and conformational analysis of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine reveals critical insights for medicinal chemists:

  • Vector Control: Because the 3-methyl group rigidly locks the piperazine ring into a specific chair conformation (equatorial preference), the trajectory of the N4 secondary amine is highly predictable. This allows chemists to reliably project functional groups into specific sub-pockets of target receptors (e.g., Dopamine D2 or 5-HT receptors).

  • Pre-organization: The steric bulk of the ortho-ethoxy group restricts the rotational freedom of the benzyl linker. This conformational pre-organization reduces the entropic penalty upon target binding, potentially increasing binding affinity ( Kd​ ).

By treating structural elucidation not as a static measurement, but as a dynamic interplay between solid-state reality and solution-state probability, drug development professionals can dramatically accelerate the hit-to-lead optimization process.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.[Link]

  • Perdih, F., Žigart, N., & Časar, Z. (2021). Crystal Structure and Solid-State Conformational Analysis of Active Pharmaceutical Ingredient Venetoclax. Crystals, 11(3), 261.[Link]

Sources

Exploratory

Preclinical In Vivo Toxicity Profiling of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Executive Summary & Toxicological Rationale The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4; Molecular Weight: 234.34 g/mol ) is a versatile small-molecule scaffold frequently utilized in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4; Molecular Weight: 234.34 g/mol ) is a versatile small-molecule scaffold frequently utilized in pharmaceutical synthesis and medicinal chemistry[1][2]. As a substituted benzylpiperazine derivative, it shares a core pharmacophore with several CNS-active agents and designer drugs.

When advancing piperazine-based scaffolds through the preclinical pipeline, standard in vivo toxicity studies must be rigorously tailored to address the known liabilities of this chemical class. As an application scientist, I design these protocols not just to check regulatory boxes, but to establish a self-validating system that uncovers the causality behind adverse events.

Historical data on structurally related piperazine derivatives reveal three primary toxicological liabilities that must dictate our experimental design:

  • Hepatotoxicity: Piperazine derivatives have been shown to induce hepatotoxicity by up-regulating key enzymes in cholesterol and lipid biosynthesis (e.g., Cyp51A1, squalene epoxidase) via the activation of the sterol regulatory element-binding protein (SREBP-1)[3]. This can lead to drug-induced steatosis and phospholipidosis.

  • Neurotoxicity: At elevated doses, piperazines can induce oxidative stress, inhibit mitochondrial complex-I activity, and stimulate apoptosis (via Bax/Bcl-2 and caspase-3 pathways) leading to neuronal cell death[4]. Clinically, this manifests as agitation, seizures, and potential serotonin syndrome[5][6].

  • Cardiovascular Liability: High systemic exposure to piperazine derivatives has been associated with severe bradycardia, atrioventricular block, and QT interval prolongation[7].

This whitepaper outlines a comprehensive, step-by-step in vivo toxicity evaluation strategy specifically engineered for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

Mechanistic Pathways of Piperazine Toxicity

To design an effective in vivo study, we must first understand the molecular targets. The hepatotoxic potential of piperazine derivatives is not merely cytotoxic; it is transcriptionally driven. The accumulation of lipids in hepatocytes is a direct result of SREBP-1 overactivation, which we must monitor via specific clinical chemistry panels and histopathology[3].

Pathway P 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine S SREBP-1 Activation (Transcription Factor) P->S Induces E Upregulation of Key Enzymes (CYP51A1, Squalene Epoxidase) S->E Transcribes L Cholesterol & Lipid Biosynthesis E->L Catalyzes T Hepatotoxicity (Steatosis & Phospholipidosis) L->T Accumulation

Proposed Hepatotoxic Mechanism via SREBP-1 Pathway Activation.

Study Design: 28-Day Repeated Dose Subacute Toxicity

To capture both the acute neurotoxic effects and the subacute hepatotoxic accumulation, a 28-day repeated dose toxicity study in a rodent model (Sprague-Dawley rats) is the gold standard.

Quantitative Study Parameters

The study must be statistically powered to detect subtle shifts in lipid metabolism and neurobehavioral indices.

Table 1: 28-Day Study Group Allocation

GroupTreatmentDose Level (mg/kg/day)Main Study (M/F)Recovery Group (M/F)TK Satellite (M/F)
1Vehicle Control (0.5% CMC)010 / 105 / 53 / 3
2Low Dose1010 / 10-3 / 3
3Mid Dose3010 / 10-3 / 3
4High Dose (MTD-based)10010 / 105 / 53 / 3

Note: The 14-day recovery group is critical to determine if piperazine-induced lipid accumulation or mitochondrial inhibition is reversible upon drug withdrawal.

Table 2: Targeted Clinical Chemistry Biomarkers

BiomarkerRationale for Piperazine EvaluationExpected Shift in Toxicity
ALT / AST General indicators of hepatocellular necrosis.Moderate Increase
Total Cholesterol Direct readout of SREBP-1 pathway up-regulation[3].Significant Increase
Triglycerides Indicator of altered lipid metabolism and steatosis.Significant Increase
CK / LDH Markers for potential myotoxicity or severe systemic stress.Mild Increase

Experimental Protocols: Step-by-Step Methodology

A self-validating protocol ensures that every biological response is correlated with systemic exposure (Toxicokinetics).

Protocol A: Daily Dosing and In-Life Observations
  • Formulation: Suspend 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 to ensure uniform dispersion. Prepare fresh weekly.

  • Administration: Administer via oral gavage (PO) once daily for 28 consecutive days. Dose volume should not exceed 10 mL/kg.

  • Functional Observational Battery (FOB): Because piperazines can cause agitation, tremors, and seizures[5][6], conduct FOB assessments on Days 1, 14, and 28. Monitor for hyperreactivity, gait abnormalities, and pupil dilation (mydriasis).

  • Body Weight & Food Consumption: Record twice weekly. A sudden drop in food consumption often precedes severe hepatotoxicity.

Protocol B: Toxicokinetics (TK) & ADME Tracking
  • Sampling: On Day 1 and Day 28, collect blood from the tail vein of TK satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Bioanalysis: Quantify the parent compound using LC-MS/MS. Calculate Cmax​ , Tmax​ , and AUC0−24​ .

    • Causality Check: Compare Day 1 vs Day 28 AUC . If Day 28 AUC is significantly lower, the compound may be inducing its own CYP450 metabolism.

Protocol C: Necropsy and Histopathology
  • Euthanasia: On Day 29 (or Day 43 for recovery groups), euthanize via CO2 asphyxiation followed by exsanguination.

  • Organ Weighing: Immediately extract and weigh the liver, brain, heart, kidneys, and spleen. Calculate relative organ-to-body weight ratios.

  • Fixation:

    • Fix the brain in 10% Neutral Buffered Formalin (NBF) for 48 hours to assess neurotoxic lesions (focusing on the striatum and cortex due to dopaminergic/serotonergic effects)[8].

    • Fix liver sections in NBF, but critically, snap-freeze a portion in liquid nitrogen for Oil Red O staining to confirm lipid droplet accumulation (steatosis)[3].

  • Microscopic Evaluation: Stain with H&E. A board-certified veterinary pathologist must evaluate for hepatocellular hypertrophy, vacuolation, and neuronal necrosis.

Workflow A Acclimatization (7 Days) B Group Allocation (Vehicle, Low, Mid, High) A->B C Daily Oral Dosing (28 Days) B->C D In-Life Observations (BW, Food, CNS Signs) C->D E Toxicokinetics (TK) (Days 1 & 28) C->E F Necropsy & Organ Weights (Day 29) C->F G Histopathology & Clinical Chemistry F->G

Workflow for the 28-Day Repeated Dose Toxicity Study of Piperazine Derivatives.

Safety Pharmacology Considerations

Because 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine contains a piperazine ring, it inherently carries a risk of off-target cardiovascular effects.

  • hERG Assay (In Vitro): Before advancing to large animal in vivo telemetry, perform an automated patch-clamp hERG assay. Piperazines have been documented to cause severe bradycardia and QT interval elongation[7]. If the IC50​ for hERG is <10 µM, continuous cardiovascular telemetry in a non-rodent model (e.g., Beagle dogs) becomes mandatory to monitor for atrioventricular block.

Conclusion

Evaluating 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine requires a targeted approach that goes beyond standard toxicology screens. By anticipating the mechanistic liabilities of the piperazine class—specifically SREBP-1 mediated hepatotoxicity, mitochondrial-driven neurotoxicity, and cardiovascular QT prolongation—researchers can design robust, self-validating studies that accurately define the safety margins of this chemical scaffold.

References

  • Hairui Chemical. "1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine_1480796-24." hairuichem.com. Available at:[Link]

  • Arbo, M. D., et al. "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." PubMed - NIH. Available at: [Link]

  • Unknown Author. "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluromethylphenylpiperazine." ResearchGate. Available at: [Link]

  • Unknown Author. "Stimulant and hallucinogenic novel psychoactive substances; an update." Taylor & Francis. Available at: [Link]

  • Unknown Author. "Stimulant and hallucinogenic novel psychoactive substances; an update." Swansea University. Available at:[Link]

  • Unknown Author. "Antiparasitic Drugs | Toxicological Effects of Veterinary Medicinal Products in Humans." RSC Books Gateway. Available at: [Link]

  • Unknown Author. "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." PubMed - NIH. Available at:[Link]

Sources

Foundational

Cytochrome P450 Metabolism of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine: A Technical Guide for Preclinical Profiling

Abstract The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) represents a versatile small-molecule scaffold frequently utilized in neuropharmacology and drug discovery. Characterized by an orth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) represents a versatile small-molecule scaffold frequently utilized in neuropharmacology and drug discovery. Characterized by an ortho-ethoxybenzyl moiety coupled to a 3-methylpiperazine ring, this structure presents multiple metabolic "soft spots" susceptible to Phase I biotransformation. As a Senior Application Scientist, I have structured this whitepaper to provide a predictive mechanistic framework for its Cytochrome P450 (CYP450) metabolism, alongside a self-validating in vitro protocol for empirical profiling.

Structural Deconstruction & Metabolic Soft Spots

To predict the pharmacokinetic fate of a novel chemical entity, we must first deconstruct its architecture. The target molecule contains three distinct domains, each dictating specific interactions with the active sites of hepatic CYP450 enzymes:

  • The Ortho-Ethoxy Group: Alkoxy-aromatic ethers are classic targets for rapid O-dealkylation. The steric accessibility of the ethyl chain makes it highly vulnerable to oxidative cleavage.

  • The Benzylic Linker: The methylene bridge connecting the phenyl and piperazine rings is a prime site for N-dealkylation, a hallmark clearance mechanism for benzylpiperazine derivatives 1.

  • The 3-Methylpiperazine Ring: Saturated nitrogen heterocycles are prone to ring oxidation. The presence of the methyl group at C3 introduces steric hindrance, potentially shifting oxidation toward the unsubstituted carbons or the secondary amine (N4).

Cytochrome P450 Biotransformation Pathways

Based on established enzymology, the metabolism of this scaffold is driven by a multi-isoform network, primarily involving CYP3A4, CYP2D6, and CYP1A2 2.

Pathway A: O-Deethylation (CYP1A2 / CYP2D6)

Mechanistic Causality: The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the alpha-carbon of the ethoxy group. Following an oxygen rebound mechanism, an unstable hemiacetal intermediate is formed. This intermediate spontaneously collapses, releasing acetaldehyde and yielding a stable phenol metabolite (1-[(2-hydroxyphenyl)methyl]-3-methylpiperazine) 3.

Pathway B: N-Dealkylation (CYP3A4)

Mechanistic Causality: CYP3A4 accommodates bulky substrates and readily oxidizes benzylic carbons. Oxidation at the methylene bridge forms a carbinolamine. Because carbinolamines are thermodynamically unstable, the C-N bond cleaves, resulting in 2-ethoxybenzaldehyde and 2-methylpiperazine.

Pathway C: Piperazine Ring Oxidation (CYP3A4)

Mechanistic Causality: The piperazine moiety is a known liability for NADPH-dependent bioactivation. Oxidation adjacent to the nitrogen atoms generates reactive iminium intermediates, which can be trapped by water to form stable lactams (piperazinones) or lead to ring-cleaved products 4.

Metabolism Parent 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine ODeethyl O-Deethylation (Phenol Derivative) Parent->ODeethyl CYP1A2 / CYP2D6 (Alpha-C Hydroxylation) NDealkyl N-Dealkylation (2-Ethoxybenzaldehyde + 2-Methylpiperazine) Parent->NDealkyl CYP3A4 (Benzylic Oxidation) RingOx Piperazine Ring Oxidation (Lactam/Cleavage) Parent->RingOx CYP3A4 (N-Oxidation/C-Hydroxylation) AromHydrox Aromatic Hydroxylation (Hydroxyphenyl Derivative) Parent->AromHydrox CYP2D6 (Electrophilic Attack)

Fig 1. Primary CYP450 biotransformation pathways of the target benzylpiperazine scaffold.

Quantitative Data & Isoform Mapping

To streamline Metabolite Identification (MetID) via LC-MS/MS, researchers must monitor specific mass shifts. The table below synthesizes the predictive quantitative data for the parent compound (Exact Mass: ~234.17 Da).

Table 1: Predicted CYP450 Isoform Mapping and Metabolite Profile

Metabolic PathwayPrimary CYP Isoform(s)Reactive IntermediateFinal Stable MetaboliteMass Shift (Δ Da)
O-Deethylation CYP1A2, CYP2D6Hemiacetal1-[(2-Hydroxyphenyl)methyl]-3-methylpiperazine-28 (Loss of C2H4)
N-Dealkylation CYP3A4Carbinolamine2-Ethoxybenzaldehyde + 2-MethylpiperazineCleavage into two fragments
Aromatic Hydroxylation CYP2D6Arene OxideHydroxylated Parent Compound+16 (Addition of O)
Piperazine Oxidation CYP3A4Iminium IonPiperazinone (Lactam) derivative+14 (Addition of O, loss of 2H)

Self-Validating Experimental Protocol: HLM Stability & MetID

A robust assay cannot merely generate data; it must prove its own validity. The following protocol utilizes Human Liver Microsomes (HLM) to empirically determine the intrinsic clearance ( CLint​ ) and metabolite profile of the compound.

Phase 1: System Preparation
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Dilution: Prepare 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine at a final incubation concentration of 1 µM. Causality: Using a concentration well below the anticipated Km​ ensures linear, first-order kinetics necessary for accurate clearance scaling.

Phase 2: Incubation & Causality Controls
  • Aliquotting: Combine HLM (final protein concentration: 0.5 mg/mL) and the test compound into a 96-well plate.

  • Self-Validation Controls:

    • Negative Control (-NADPH): Incubate the compound with HLM but omit NADPH. Causality: This proves that any observed substrate depletion is strictly due to CYP450 enzymatic activity, ruling out chemical instability or non-specific binding to microsomal lipids.

    • Positive Controls: Run parallel incubations with Phenacetin (CYP1A2), Dextromethorphan (CYP2D6), and Midazolam (CYP3A4) to verify the metabolic competence of the specific HLM batch.

Phase 3: Reaction Initiation & Quenching
  • Pre-incubation: Warm the plate to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a regenerating NADPH system (final concentration 1 mM). Causality: CYP450s require continuous electron transfer from NADPH via Cytochrome P450 reductase to activate molecular oxygen.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the reaction at precise kinetic intervals.

Phase 4: Extraction & LC-MS/MS Analysis
  • Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis. Calculate the half-life ( t1/2​ ) from the natural log of the percentage of parent compound remaining versus time, and perform precursor ion scans for MetID based on Table 1.

Workflow Prep Prepare HLM & Test Compound NADPH Initiate with NADPH (1 mM) Prep->NADPH Incubate Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Analysis (MetID) Centrifuge->LCMS

Fig 2. Self-validating in vitro human liver microsome (HLM) experimental workflow.

References

  • Caccia, S. (2007). "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Antia, U., et al. (2009). "Metabolic interactions with piperazine-based 'party pill' drugs." PubMed. URL:[2]

  • Zhao, B., et al. (2019). "Substrate-Assisted Hydroxylation and O-Demethylation in the Peroxidase-like Cytochrome P450 Enzyme CYP121." ACS Publications. URL:[3]

  • Moeller, et al. (2019). "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)." Frontiers in Pharmacology. URL:[4]

Sources

Protocols & Analytical Methods

Method

Mass spectrometry fragmentation patterns of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Application Note: LC-MS/MS Structural Elucidation and Quantification Protocol for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Executive Summary & Chemical Context 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 148...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Structural Elucidation and Quantification Protocol for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Executive Summary & Chemical Context

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) is a substituted benzylpiperazine. Compounds within this structural class are frequently encountered in targeted drug discovery as neuroactive pharmacophores and in forensic toxicology as designer new psychoactive substances (NPS) . Accurate detection and structural elucidation require robust analytical methodologies. This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation mechanics of this molecule and provides a self-validating analytical protocol for its quantification.

Mechanistic MS/MS Fragmentation Pathways

Understanding the causality of fragmentation ensures accurate Multiple Reaction Monitoring (MRM) transition selection and prevents false positives from isobaric interferences.

Precursor Ion Formation: Under positive ESI conditions, the basic nitrogen atoms of the piperazine ring readily accept a proton. The primary site of protonation is the less sterically hindered, highly basic secondary amine (N4), yielding a stable precursor ion at m/z 235.18.

Collision-Induced Dissociation (CID) Dynamics: When subjected to CID, the molecule undergoes predictable, energy-dependent cleavages:

  • Benzylic C-N Cleavage (Base Peak): The lowest-energy fragmentation pathway is the heterolytic cleavage of the bond between the benzylic carbon and the piperazine nitrogen. Because the ortho-ethoxy group donates electron density via resonance, the resulting 2-ethoxybenzyl cation (m/z 135.08) is exceptionally stable .

  • Neutral Loss of Ethylene: The 2-ethoxybenzyl cation subsequently undergoes a McLafferty-type rearrangement or inductive cleavage, expelling a neutral ethylene molecule (C2H4, 28 Da) to form a 2-hydroxybenzyl cation (m/z 107.05). This secondary transition is highly diagnostic for ethoxy-substituted aromatics .

  • Piperazine Ring Retention: A competing, albeit less frequent, hydrogen-transfer cleavage leaves the charge on the piperazine moiety, generating the protonated 3-methylpiperazine cation (m/z 101.09).

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 235.18 Frag135 2-Ethoxybenzyl Cation m/z 135.08 Precursor->Frag135 C-N Bond Cleavage (Lowest Energy) Frag101 3-Methylpiperazine Cation m/z 101.09 Precursor->Frag101 C-N Cleavage + H transfer Frag107 2-Hydroxybenzyl Cation m/z 107.05 Frag135->Frag107 Neutral Loss of C2H4 (- 28 Da)

Figure 1: CID fragmentation pathway of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

Quantitative Data Summary

To translate these mechanistic insights into a targeted LC-MS/MS method, the following MRM transitions are optimized. The collision energies (CE) reflect the thermodynamic stability of the precursor-to-product pathways.

Fragment AssignmentPrecursor m/zProduct m/zRelative AbundanceOptimal CE (eV)Purpose
2-Ethoxybenzyl Cation235.18135.08100% (Base Peak)18Quantifier
2-Hydroxybenzyl Cation235.18107.0545%32Qualifier 1
3-Methylpiperazine Cation235.18101.0915%25Qualifier 2

Validated LC-MS/MS Protocol

This protocol is designed as a self-validating system. By integrating internal standards and matrix blanks, the method intrinsically verifies extraction efficiency and flags ionization suppression.

LCMS_Workflow Step1 Sample Prep Spike IS & Extract Step2 UHPLC Separation C18, Acidic Gradient Step1->Step2 Step3 ESI(+) Ionization Generate m/z 235 Step2->Step3 Step4 CID MS/MS MRM Acquisition Step3->Step4 Step5 Data Validation Ratio & Blank Check Step4->Step5

Figure 2: Self-validating LC-MS/MS experimental workflow for piperazine quantification.

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation) Causality: Piperazines can bind to plasma proteins. Acetonitrile precipitation disrupts these non-covalent interactions, releasing the analyte while precipitating matrix proteins that would otherwise foul the LC column.

  • Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (e.g., Benzylpiperazine-d7 at 100 ng/mL) to correct for downstream matrix effects.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation Causality: An acidic mobile phase ensures the piperazine nitrogen remains fully protonated, preventing peak tailing on the stationary phase and maximizing ESI efficiency.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min. Re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: MS/MS Acquisition Causality: Using Argon as a collision gas provides efficient momentum transfer to break the benzylic C-N bond without entirely obliterating the secondary fragments.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Program the triple quadrupole to monitor m/z 235.18 → 135.08 (Quantifier) and 235.18 → 107.05 (Qualifier).

System Suitability & Quality Control (Self-Validation)

To ensure trustworthiness, every analytical batch must pass the following criteria:

  • Matrix Blank Integrity: A matrix blank (processed without analyte) must be injected immediately following the highest calibration standard. The signal at m/z 135.08 must be <20% of the Lower Limit of Quantification (LLOQ) to prove zero carryover.

  • Ion Ratio Stability: The ratio of the Qualifier (m/z 107.05) to the Quantifier (m/z 135.08) must remain within ±20% of the reference standard across all samples. A deviation indicates a co-eluting isobaric interference, invalidating the specific sample result.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate.[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate.[Link]

Application

Application Note: 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine as a Strategic Precursor in Organic Synthesis

Introduction & Strategic Rationale In modern medicinal chemistry, piperazine derivatives serve as ubiquitous scaffolds due to their ability to modulate physicochemical properties, enhance aqueous solubility, and act as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, piperazine derivatives serve as ubiquitous scaffolds due to their ability to modulate physicochemical properties, enhance aqueous solubility, and act as conformationally restricted linkers. Specifically, 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) has emerged as a highly versatile building block[1].

This precursor combines three distinct pharmacophoric elements:

  • The Piperazine Core: Provides a basic nitrogen center capable of forming pharmaceutically acceptable salts, improving target affinity via hydrogen bonding.

  • The 2-Ethoxybenzyl Motif: Acts as a lipophilic shield that enhances Blood-Brain Barrier (BBB) penetration and provides a hydrogen-bond acceptor (the ether oxygen) for target interaction[2].

  • The 3-Methyl Substitution: Introduces steric bulk adjacent to the secondary amine, which restricts conformational flexibility and significantly improves metabolic stability by preventing rapid N-dealkylation by cytochrome P450 enzymes[3].

This application note details the mechanistic causality, optimized synthesis, and downstream applications of this critical precursor.

Mechanistic Insights: The Causality of Precursor Design

Regioselectivity via Steric Control

The synthesis of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine relies on the regioselective N-alkylation of 2-methylpiperazine. 2-Methylpiperazine possesses two secondary amines: N1 (unhindered) and N4 (sterically hindered by the adjacent C3-methyl group).

When subjected to reductive amination with 2-ethoxybenzaldehyde, the electrophilic attack is kinetically driven toward the less hindered N1 position. This steric shielding is the causal factor that ensures high regiopurity (>98%), preventing the formation of undesired N4-alkylated or N1,N4-dialkylated byproducts.

Reagent Selection: The Role of NaBH(OAc)₃

Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over traditional sodium borohydride (NaBH₄). The electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, severely attenuating the reagent's reducing power. Consequently, NaBH(OAc)₃ is unreactive towards the starting 2-ethoxybenzaldehyde but highly reactive towards the protonated iminium ion intermediate. This chemoselectivity prevents the premature reduction of the aldehyde into 2-ethoxybenzyl alcohol, thereby maximizing the yield of the target precursor.

Synthesis_Workflow A 2-Ethoxybenzaldehyde C Iminium Intermediate (Transient) A->C B 2-Methylpiperazine (Excess) B->C Regioselective Attack at N1 D Reductive Amination NaBH(OAc)3 / DCE C->D E 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine D->E Mild Reduction F Acid-Base Extraction E->F G Purified Precursor (>98% Regiopurity) F->G Self-Validating Workup

Synthetic workflow highlighting the regioselective reductive amination and self-validating purification.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the synthesis of the precursor using a self-validating purification system.

Reagents
  • 2-Ethoxybenzaldehyde (1.0 eq, 10.0 mmol)

  • 2-Methylpiperazine (1.2 eq, 12.0 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Methodology
  • Imine Formation: Dissolve 2-methylpiperazine and 2-ethoxybenzaldehyde in 30 mL of anhydrous DCE under a nitrogen atmosphere. Add catalytic glacial acetic acid to facilitate iminium ion formation. Stir the mixture at 25°C for 1 hour.

  • Chemoselective Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes to prevent sudden temperature spikes. Stir the reaction vigorously for 6 hours at room temperature. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Quenching: Slowly add 20 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and quench any unreacted hydride species. Stir until gas evolution ceases.

  • Self-Validating Workup (Critical Step):

    • Phase 1 (Protonation): Extract the DCE layer with 1M HCl (3 × 20 mL). Causality: The target product contains a basic secondary amine (pKa ~9.0). The acid protonates the piperazine, driving it entirely into the aqueous phase.

    • Phase 2 (Impurity Purge): Discard the organic DCE layer. This layer traps unreacted 2-ethoxybenzaldehyde and neutral byproducts (e.g., 2-ethoxybenzyl alcohol), effectively isolating the product without chromatography.

    • Phase 3 (Deprotonation & Recovery): Cool the aqueous layer in an ice bath and basify to pH > 12 using 2M NaOH. The aqueous phase will turn cloudy as the free-base amine precipitates.

    • Phase 4 (Final Extraction): Extract the basified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure precursor as a pale yellow oil.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters that led to the finalized protocol, demonstrating the causality behind solvent and reagent selection.

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N4)Mechanistic Observation
1NaBH₄MeOH25124580:20High byproduct formation (2-ethoxybenzyl alcohol) due to direct, non-selective aldehyde reduction.
2NaBH₃CNMeOH25127290:10Improved yield, but introduces toxic HCN gas risks during acidic workup.
3 NaBH(OAc)₃ DCE 25 6 92 >98:2 Optimal. Chemoselective iminium reduction; steric control maximizes N1 alkylation.

Downstream Applications in Drug Development

Once synthesized, the free secondary amine at the N4 position of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine serves as a highly reactive nucleophile for downstream functionalization (e.g., amidation, alkylation, or cross-coupling).

This specific scaffold has been successfully integrated into several advanced therapeutic pathways:

  • Neuroprotective Agents: Benzylpiperazine derivatives are utilized in the design of Edaravone analogs. The 2-ethoxybenzyl group enhances cell viability against H₂O₂-induced toxicity, showing significant efficacy in treating acute cerebral ischemic stroke[2].

  • Opioid Receptor Modulators: The piperazine core acts as a stable linker in the development of μ-Opioid Receptor (MOR) agonists and δ-Opioid Receptor (DOR) antagonists, where the 3-methyl substitution prevents rapid metabolic degradation[3].

  • Antiviral Therapeutics: Similar substituted piperazine derivatives are critical in the assembly of CCR5 antagonists evaluated for HIV-1 treatment, utilizing the basic nitrogen to anchor the molecule within the receptor pocket[4].

Pharmacophore_Mapping cluster_features Structural Features & Causality Core 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine F1 2-Ethoxybenzyl Motif (Lipophilic Shield & H-Bond Acceptor) Core->F1 F2 Piperazine Ring (Basic Center & Conformational Linker) Core->F2 F3 3-Methyl Group (Steric Hindrance & Metabolic Stability) Core->F3 App1 Neuroprotective Agents (e.g., Edaravone Derivatives) F1->App1 Enhances BBB Penetration App2 Receptor Modulators (e.g., MOR/DOR, CCR5) F2->App2 Salt Formation & Target Affinity F3->App2 Prevents N-Dealkylation

Pharmacophore mapping of the precursor illustrating structural contributions to drug development.

Sources

Method

Application Note: Advanced NMR Spectroscopic Characterization of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Piperazine-based scaffolds are ubiquitous in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Piperazine-based scaffolds are ubiquitous in medicinal chemistry and drug development, often serving as critical pharmacophores for modulating pharmacokinetic properties and receptor binding affinities[1]. The molecule 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (also known as 1-(2-ethoxybenzyl)-3-methylpiperazine) presents a unique structural elucidation challenge due to its specific stereochemical and conformational dynamics.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond simple peak-picking, this guide details the spectroscopic causality behind the observed resonance patterns, empowering researchers to confidently assign complex multiplets and validate structural integrity.

Mechanistic Insights: Structural Dynamics & Spectroscopic Causality

To accurately interpret the NMR spectra of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, the analyst must understand the physical chemistry governing the molecule's behavior in solution. The dynamic conformational behavior of substituted piperazines dictates specific spectral signatures that must be accounted for during analysis[2].

The Chiral Center and Diastereotopic Protons

The presence of a methyl group at the C3 position of the piperazine ring breaks the molecule's plane of symmetry, creating a chiral center. Causality: Because the molecule is chiral, the two protons of the benzyl group (the −CH2​− bridging the phenyl ring and the N1 atom) reside in a permanently asymmetric magnetic environment. Consequently, these protons are diastereotopic . Instead of appearing as a simple 2H singlet (typical of achiral benzyl groups), they will manifest as an AB quartet (or two distinct doublets) with a large geminal coupling constant ( 2J≈13−14 Hz). Recognizing this AB system is the primary diagnostic marker for the structural integrity of the C3-substituted piperazine core.

Piperazine Ring Conformation

The piperazine ring is not a flat polygon; it rapidly interconverts between chair conformations. However, the bulky 3-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric interactions with the axial protons at C5. Causality: This conformational locking means the axial and equatorial protons on the piperazine ring are magnetically non-equivalent. Axial protons will exhibit large axial-axial couplings ( J≈10−12 Hz) and smaller axial-equatorial couplings ( J≈2−4 Hz), resulting in highly complex, broad multiplets between 2.0 and 3.0 ppm rather than clean first-order splitting.

The Ethoxy Substituent Effect

The ethoxy group ( −OCH2​CH3​ ) at the ortho position of the benzyl ring acts as a strong electron-donating group via resonance. Causality: This shields the ortho and para protons on the aromatic ring, pushing their chemical shifts upfield (closer to 6.8–6.9 ppm) compared to the meta protons. Furthermore, the oxygen atom heavily deshields the attached aromatic carbon (C2'), pushing its 13C resonance to approximately 156 ppm.

Experimental Protocol: High-Resolution NMR Acquisition

The following protocol is designed as a self-validating system . Every step includes a built-in quality control check to ensure that the resulting data is a true representation of the molecule, free from artifacts or concentration-dependent anomalies.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the free-base compound. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Expert Insight: CDCl3​ is preferred for free-base piperazines. If the sample is a hydrochloride salt, use DMSO−d6​ to prevent severe line broadening caused by intermediate proton exchange rates at the secondary amine (N4).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Validation Check: The solution must be optically clear. Particulate matter disrupts magnetic field homogeneity, leading to poor shimming and broadened spectral bases.

Instrument Parameters & Acquisition

Perform the analysis on a spectrometer operating at ≥400 MHz ( 1H frequency) to ensure sufficient dispersion of the complex piperazine multiplets[3].

  • 1H NMR (1D):

    • Pulse Angle: 30° (zg30).

    • Scans (NS): 16.

    • Relaxation Delay ( D1​ ): 5.0 seconds.

    • Validation Check: Integrate the 3-methyl doublet to exactly 3.00. The sum of the aromatic protons must equal 4.0±0.05 . If the aromatic integration is low, the D1​ delay is insufficient for complete longitudinal relaxation ( T1​ ). Increase D1​ to 10 seconds and re-acquire[4].

  • 13C NMR (1D):

    • Pulse Angle: 30° with WALTZ-16 proton decoupling.

    • Scans (NS): 1024 (minimum, depending on probe sensitivity).

    • Relaxation Delay ( D1​ ): 2.0 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire gradient-selected 2D spectra.

    • Expert Insight:HSQC is critical here. It will show the two distinct diastereotopic benzyl proton signals (e.g., 3.52 and 3.62 ppm) correlating to a single carbon resonance (~56.4 ppm), definitively proving the chiral influence of the 3-methyl group on the achiral benzyl linker.

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (15-20 mg in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C with 5s D1 Delay) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Apodization, FT, Phase Corr.) Acq2D->Process Assign Resonance Assignment (Multiplet & Diastereotopic Analysis) Process->Assign Validate Structural Validation (Integration & Regiochemistry Check) Assign->Validate

Figure 1: Standardized NMR structural elucidation workflow for small molecule characterization.

Quantitative Data Presentation

The following tables summarize the validated resonance assignments for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in CDCl3​ . These values serve as a benchmark for batch-to-batch consistency and purity analysis[5].

Table 1: 1H NMR Resonance Assignments (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
1.05 Doublet (d)6.33H3-Methyl: Split by the single axial H3 proton.
1.40 Triplet (t)7.03HEthoxy −CH3​ : Split by adjacent −CH2​− .
1.80 Broad Singlet (br s)-1HPiperazine −NH : Broadened due to chemical exchange.
2.05 - 3.00 Multiplets (m)Complex7HPiperazine Ring Protons: Complex overlapping signals due to axial/equatorial non-equivalence.
3.52 Doublet (d)13.51HBenzyl −CH2​− (Proton A): Diastereotopic AB system.
3.62 Doublet (d)13.51HBenzyl −CH2​− (Proton B): Diastereotopic AB system.
4.05 Quartet (q)7.02HEthoxy −CH2​− : Deshielded by adjacent oxygen.
6.85 Doublet (d)8.21HAromatic H3': Ortho to the ethoxy group.
6.92 Triplet (t)7.51HAromatic H4': Meta to the ethoxy group.
7.22 Triplet of Doublets (td)8.2, 1.81HAromatic H5': Para to the ethoxy group.
7.38 Doublet of Doublets (dd)7.5, 1.81HAromatic H6': Ortho to the benzyl linker.
Table 2: 13C NMR Resonance Assignments (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Causality
15.2 CH3​ Ethoxy −CH3​
20.1 CH3​ 3-Methyl
46.2, 50.8, 54.1, 62.5 CH2​ , CH Piperazine Ring Carbons: C5, C3, C6, C2 respectively. C2 is heavily deshielded by adjacent N1 and proximity to the benzyl group.
56.4 CH2​ Benzyl −CH2​− : Confirmed via HSQC correlation to the 3.52/3.62 ppm proton doublets.
63.8 CH2​ Ethoxy −CH2​− : Deshielded by ether oxygen.
111.8, 120.6, 128.2, 130.7 CH (Aromatic)Aromatic Carbons: C3', C4', C5', C6'.
126.8 Cq​ (Aromatic)Aromatic C1': Quaternary carbon attached to the benzyl linker.
156.9 Cq​ (Aromatic)Aromatic C2': Quaternary carbon attached to the ethoxy oxygen.

Troubleshooting & Final Validation

Regiochemistry Confirmation: To absolutely confirm that the ethoxy group is at the ortho position (and not meta or para), utilize the HMBC spectrum. You must observe a strong three-bond correlation ( 3JCH​ ) between the ethoxy −CH2​− protons (at 4.05 ppm) and the quaternary aromatic carbon C2' (at 156.9 ppm). Furthermore, the benzyl −CH2​− protons (3.52/3.62 ppm) should show a 3JCH​ correlation to both C2' and C6', unambiguously anchoring the ether linkage and the piperazine linker to adjacent carbons on the aromatic ring[6].

By adhering to this causality-driven protocol, analytical scientists can ensure robust, E-E-A-T compliant characterization of functionalized piperazine therapeutics.

References

  • Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. National Institutes of Health (NIH) / PubMed.[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI.[Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. National Institutes of Health (NIH) / PMC.[Link]

  • Easy, Precise and Accurate Quantitative NMR. Agilent Technologies.[Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.[Link]

Sources

Application

Application Note: A High-Throughput Screening Platform for Identifying Modulators of the Sigma-1 Receptor Using 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Abstract This document provides a comprehensive guide for utilizing 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, hereafter designated as EM-3MP , as a tool compound in high-throughput screening (HTS) for novel modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for utilizing 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, hereafter designated as EM-3MP , as a tool compound in high-throughput screening (HTS) for novel modulators of the Sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that plays a critical role in cellular stress responses and calcium homeostasis.[1][2] Given the therapeutic potential of S1R in neurodegenerative diseases, psychiatric disorders, and cancer, robust screening methodologies are essential for drug discovery.[1] This guide details a validated, cell-based, no-wash calcium flux assay in a 384-well format. We provide step-by-step protocols for agonist and antagonist screening modes, dose-response confirmation, and data analysis, establishing a self-validating system for hit identification and characterization.

Scientific Background: The Sigma-1 Receptor (S1R) as a Therapeutic Target

The Sigma-1 receptor is not a classical G protein-coupled receptor (GPCR) or ion channel but a unique intracellular chaperone protein.[3][4] It resides predominantly at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling and bioenergetics.[4] Under resting conditions, S1R is thought to form a complex with another chaperone, BiP (GRP78). Upon stimulation by ligand agonists or in response to cellular stress, S1R dissociates from BiP and can modulate the activity of various "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R).[4]

By stabilizing the IP3R, S1R activation potentiates the release of calcium (Ca²⁺) from the ER into the cytoplasm and mitochondria, a fundamental signaling event that governs numerous cellular processes.[1][4] This mechanism makes the S1R an attractive drug target, as its modulation can influence neuronal excitability, synaptic plasticity, and cell survival pathways.[3]

The chemical scaffold of EM-3MP , a piperazine derivative, is common among known S1R ligands.[5][6] This application note leverages EM-3MP as a reference agonist to develop and validate an HTS campaign aimed at discovering novel S1R modulators.

S1R Signaling Pathway

The diagram below illustrates the proposed mechanism of S1R activation and its effect on intracellular calcium signaling.

s1r_pathway cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytoplasm s1r_bip S1R-BiP Complex (Inactive) s1r_active Active S1R s1r_bip->s1r_active BiP Dissociates ip3r IP3 Receptor (IP3R) ca_release Ca²⁺ Release ip3r->ca_release Mediates s1r_active->ip3r Stabilizes & Potentiates agonist S1R Agonist (e.g., EM-3MP) agonist->s1r_bip

Caption: S1R activation by an agonist leads to Ca²⁺ release from the ER.

Assay Principle: No-Wash Calcium Flux

The screening protocol employs a homogeneous, fluorescence-based calcium flux assay.[7] This method is highly amenable to HTS due to its simplicity, speed, and robustness.[8][9] Cells stably expressing S1R are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM). These dyes are cell-permeant esters that become fluorescent and calcium-sensitive upon hydrolysis by intracellular esterases. When S1R activation triggers the release of Ca²⁺ from the ER, the dye binds to the free cytosolic Ca²⁺, resulting in a significant increase in fluorescence intensity.[7] This change is measured in real-time using a fluorescence imaging plate reader (FLIPR) or equivalent instrument. The "no-wash" format simplifies the protocol by incorporating a quencher that masks extracellular dye fluorescence, improving the signal-to-noise ratio without requiring a media removal step.[8]

Materials and Methods

Reagents and Consumables
ItemRecommended SupplierCatalog # (Example)
EM-3MP (Reference Agonist)Custom Synthesis/SigmaN/A
HEK293 Cell Line (S1R expressing)ATCC / In-houseCRL-1573 (parental)
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-StreptomycinGibco15140122
Screen Quest™ Fluo-8 NW Assay KitAAT Bioquest36317
Black, clear-bottom 384-well platesCorning3764
(+)-Pentazocine (Control Agonist)Sigma-AldrichP8829
Haloperidol (Control Antagonist)Sigma-AldrichH1512
Dimethyl Sulfoxide (DMSO), HTS GradeSigma-AldrichD2650
Equipment
  • Fluorescence Imaging Plate Reader (e.g., Molecular Devices FLIPR® Tetra)

  • Automated Liquid Handler (e.g., Agilent Bravo, Beckman Coulter Echo)

  • CO₂ Incubator, 37°C, 5% CO₂

  • Centrifuge for microplates

  • Multichannel Pipettes

Detailed HTS Protocols

General Cell Culture & Plating
  • Culture HEK293-S1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells at 80-90% confluency using a non-enzymatic dissociation buffer.

  • Resuspend cells in assay medium (DMEM without phenol red) to a density of 250,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

Protocol 1: Primary Screen for S1R Agonists

This protocol is designed to screen a compound library for activators of S1R.

  • Dye Loading: Prepare the Fluo-8 NW dye solution according to the manufacturer's instructions. Add 20 µL of the dye solution to each well containing cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Compound Preparation: Prepare a 10 mM stock of library compounds in DMSO. Create a 3X final concentration plate by diluting compounds in assay buffer. The final screening concentration is typically 10 µM.

  • Assay Execution: Place the cell plate and the compound plate into the FLIPR instrument. Initiate the protocol:

    • Baseline fluorescence is read for 10-20 seconds.

    • The instrument adds 20 µL of the compound solution to the cell plate.

    • Fluorescence is monitored for an additional 120-180 seconds.

  • Controls:

    • Negative Control (0% activation): Wells with cells + vehicle (e.g., 0.1% DMSO in buffer).

    • Positive Control (100% activation): Wells with cells + a saturating concentration of EM-3MP or (+)-Pentazocine (e.g., 30 µM).

HTS Workflow Diagram

hts_workflow start Start plate_cells 1. Plate Cells (5k/well, 384-well) start->plate_cells incubate1 2. Incubate (24h, 37°C) plate_cells->incubate1 dye_load 3. Load Fluo-8 Dye (1.5h, 37°C -> RT) incubate1->dye_load read_plate 4. Read on FLIPR - Add Compound - Monitor Fluorescence dye_load->read_plate analyze 5. Analyze Data - Normalize - Calculate Z' read_plate->analyze hits Identify Hits analyze->hits end End hits->end

Caption: Workflow for the primary HTS assay to identify S1R modulators.

Protocol 2: Antagonist Mode & Dose-Response Confirmation

This protocol confirms hits and determines their potency (IC₅₀ for antagonists, EC₅₀ for agonists).

  • Preparation: Plate and dye-load cells as described in 5.1 and 5.2.

  • Compound Addition (Antagonist Screen):

    • Prepare serial dilutions (e.g., 11-point, 1:3 dilution) of hit compounds or known antagonists (e.g., Haloperidol).

    • Add 10 µL of the antagonist solution to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Add 10 µL of EM-3MP at its EC₈₀ concentration (predetermined) to all wells (except negative controls).

  • Data Acquisition: Read the plate on the FLIPR as described in 5.2.

  • Dose-Response (Agonist Hits): For compounds identified as agonists in the primary screen, prepare an 11-point dose-response curve and run the assay as described in 5.2 to determine their EC₅₀.

Data Analysis and Quality Control

High-throughput screening requires rigorous quality control to ensure data reliability.[9][10] Key metrics should be calculated for each assay plate.[11]

Data Normalization

Raw fluorescence data (Relative Fluorescence Units, RFU) should be normalized to the in-plate controls:

  • % Activation = [ (RFU_sample - Mean_RFU_neg) / (Mean_RFU_pos - Mean_RFU_neg) ] * 100

Quality Control Metrics

The Z'-factor is the gold standard for evaluating HTS assay quality, as it incorporates both the signal window and data variation.[12][13]

MetricFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)> 5
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% for controls
Z'-Factor 1 - [ (3SD_pos + 3SD_neg) / |Mean_pos - Mean_neg| ]> 0.5 (Excellent for HTS)[12][13][14]
Hit Identification

A compound is typically classified as a "hit" in the primary screen if its activity is greater than three standard deviations (SD) from the mean of the negative control wells.

  • Hit Threshold: % Activation > (Mean_neg + 3*SD_neg)

All hits must be re-tested and confirmed through dose-response analysis to rule out false positives.[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (< 0.5) 1. Low S/B ratio.2. High variability (%CV > 15%).3. Inconsistent cell plating.1. Increase agonist concentration; check cell health.2. Optimize liquid handling; check for DMSO effects.3. Ensure even cell suspension during plating.
High Background Signal 1. Incomplete dye hydrolysis.2. Autofluorescent compounds.1. Increase dye loading time or temperature.2. Flag compounds for interference; confirm with an orthogonal assay.
No Response to Agonist 1. Low S1R expression.2. Inactive reference agonist.3. Incorrect buffer components.1. Verify S1R expression via qPCR or Western blot.2. Use a fresh, validated batch of agonist.3. Ensure assay buffer is free of Ca²⁺ chelators.

Conclusion

The protocols described herein provide a robust and validated framework for high-throughput screening of the Sigma-1 receptor using EM-3MP as a key reference compound. The cell-based calcium flux assay is a scalable and reliable method for identifying both agonists and antagonists.[7] By adhering to the stringent quality control metrics outlined, researchers can confidently identify and prioritize novel chemical matter for further investigation in the drug discovery pipeline, ultimately accelerating the development of new therapeutics targeting the S1R.

References

  • Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World (DDW). Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Wikipedia. Sigma-1 receptor. Available at: [Link]

  • Morales-Lázaro, S. L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 2038. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610. (Note: While the specific article is not in the search results, its findings are cited extensively in results[3][4], which are used here). The general principles are available at: [Link]

  • Zitnik, G., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(6), 849-862. Available at: [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit. Available at: [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Available at: [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Available at: [Link]

  • Indigo Biosciences. (2024). Understanding Assay Performance Metrics. Available at: [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Available at: [Link]

  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. American Laboratory. (Note: While the full text is not available, the abstract and context from the search result are used). General principles available at: [Link]

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • Hong, W. C., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1938. Available at: [Link]

  • Wang, M., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3243-3250. Available at: [Link]

  • University of Oxford, Target Discovery Institute. High Throughput Screening - An Introduction. Available at: [Link]

Sources

Method

Application Note: Formulation Strategies for the Delivery of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective oral delivery systems for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine. Give...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective oral delivery systems for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine. Given its predicted physicochemical properties—notably poor aqueous solubility stemming from its lipophilic moieties—this active pharmaceutical ingredient (API) is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2][3] Such compounds exhibit dissolution-rate-limited absorption, leading to low and variable oral bioavailability. This guide outlines a systematic approach, from initial physicochemical characterization to the design, preparation, and evaluation of three advanced formulation strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. Each protocol is designed to be a self-validating system, with explanations grounded in established pharmaceutical science to empower rational formulation design.

Introduction: The Formulation Challenge

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine is a piperazine derivative, a scaffold known for its broad therapeutic potential and synthetic tunability.[4][5] However, the appended ethoxyphenyl and methyl groups increase its lipophilicity, which is expected to result in poor water solubility. The oral bioavailability of such compounds is often hindered because the rate of dissolution in gastrointestinal fluids is slower than the rate of absorption across the gut wall.[6][7] Therefore, enhancing the dissolution rate and/or presenting the drug in a solubilized state is paramount for achieving therapeutic efficacy.

This application note details a logical workflow for tackling this challenge. It begins with essential pre-formulation studies to confirm the API's properties and then branches into three validated formulation technologies, complete with step-by-step protocols and characterization methods.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Evaluation P1 API Physicochemical Characterization P2 Solubility & pH Profile (Protocol 2.1) P1->P2 P3 Excipient Compatibility (Protocol 2.2) P1->P3 S1 Strategy Decision Point (See Figure 2) P2->S1 P3->S1 S2 Amorphous Solid Dispersion (ASD) S1->S2 High Glass Forming Tendency S3 Lipid-Based System (LBDDS) S1->S3 High LogP Good Lipid Solubility S4 Nanosuspension S1->S4 High Melting Point Poor Solvent/Lipid Solubility E1 In Vitro Dissolution Testing (Protocol 4.1) S2->E1 S3->E1 S4->E1 E2 Comparative Analysis E1->E2

Figure 1: Overall workflow for formulation development.

Pre-Formulation Assessment: Building the Foundation

A thorough understanding of the API's properties is critical before selecting a formulation strategy.[1] These initial studies inform excipient selection and prevent late-stage failures due to unforeseen incompatibilities or stability issues.[8]

Protocol 2.1: pH-Dependent Equilibrium Solubility

Rationale: As a piperazine derivative, the molecule contains basic nitrogen atoms, making its solubility highly dependent on pH.[5] This protocol determines the aqueous solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8), which is crucial for predicting in vivo dissolution behavior.[9]

Methodology:

  • Media Preparation: Prepare a series of buffers representing gastric and intestinal pH: 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

  • Sample Preparation: Add an excess amount of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine API to separate vials containing each buffer (e.g., 20 mg in 10 mL).

  • Equilibration: Agitate the vials at a controlled temperature (37°C) for 48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After 48 hours, withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for dissolved drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Reporting: Report the solubility in mg/mL for each pH value.

Protocol 2.2: Drug-Excipient Compatibility Screening

Rationale: Incompatibility between the API and excipients can lead to degradation, affecting the stability and performance of the final dosage form.[10][11] This protocol uses a stressed condition approach to rapidly identify potential interactions.[12]

Methodology:

  • Excipient Selection: Select a range of common excipients used in the target formulation strategies (e.g., polymers for ASDs like PVP K30, HPMC-AS; lipids and surfactants for LBDDS like Capryol™ 90, Kolliphor® RH40; stabilizers for nanosuspensions like Poloxamer 188, SLS).

  • Binary Mixture Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight. Prepare a control sample of the pure API.

  • Stressing: Place the mixtures in open vials and a separate set in vials containing a small amount of water (to create ~75% relative humidity) to simulate moisture effects. Store all samples at an accelerated stability condition (e.g., 40°C/75% RH) for 4 weeks.[8]

  • Analysis: At pre-determined time points (e.g., 1, 2, and 4 weeks), analyze the samples.

    • Visual Inspection: Note any changes in color or physical state.

    • HPLC Analysis: Quantify the remaining API and look for the appearance of new degradation peaks compared to the control.

  • Compatibility Assessment: An excipient is considered compatible if the API degradation in the binary mixture is not significantly greater than in the pure API control.

Formulation Strategy Selection and Protocols

The data from the pre-formulation assessment guides the selection of the most promising formulation strategy.

Figure 2: Decision tree for formulation strategy selection.

Strategy A: Amorphous Solid Dispersion (ASD)

Mechanism: ASDs improve drug dissolution by converting the crystalline API into a high-energy amorphous state, dispersed within a hydrophilic polymer matrix.[7][13] Upon contact with gastrointestinal fluids, the polymer dissolves, releasing the drug in a supersaturated state, which enhances the driving force for absorption.[14]

Protocol 3.1: ASD Preparation by Spray Drying

Rationale: Spray drying is a common and scalable method for producing ASDs. It involves atomizing a solution of the drug and polymer into a hot gas stream, causing rapid solvent evaporation and "trapping" the drug in its amorphous form within the polymer matrix.[15]

Methodology:

  • Solution Preparation:

    • Select a volatile organic solvent (e.g., methanol, acetone, or a mixture) in which both the API and a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) are fully soluble.

    • Prepare a solution with a total solid content of 5-10% (w/v). A typical drug-to-polymer ratio to screen is 1:3 (w/w).

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 100-140°C).

    • Set the atomization gas flow rate and the solution feed rate to achieve a target outlet temperature (e.g., 50-70°C). The outlet temperature must be high enough to ensure complete solvent removal but low enough to avoid thermal degradation.

  • Processing: Feed the solution through the atomizer into the drying chamber. The rapid evaporation forms a fine powder.

  • Collection & Secondary Drying: Collect the powdered product from the cyclone. To ensure removal of residual solvent, perform secondary drying in a vacuum oven at 40°C for 24 hours.

  • Characterization: Confirm the amorphous nature of the API in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Strategy B: Lipid-Based Drug Delivery Systems (LBDDS)

Mechanism: LBDDS pre-dissolve the drug in a mixture of lipids, surfactants, and co-solvents.[3][16] When this mixture encounters aqueous media in the gut, it spontaneously forms a fine oil-in-water emulsion or microemulsion, presenting the drug in a solubilized state ready for absorption.[17] This approach is particularly effective for lipophilic drugs and can also leverage lymphatic absorption pathways, bypassing first-pass metabolism.[3]

Protocol 3.2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: SEDDS (Lipid Formulation Classification System Type II/IIIA) are isotropic mixtures that form emulsions (droplet size >200 nm) upon gentle agitation in an aqueous environment.[3][18] They offer a robust method for enhancing the solubility and absorption of poorly water-soluble drugs.[19]

Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various lipid carriers (e.g., long-chain or medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations by mixing the excipients in different ratios (e.g., Oil: 30-60%, Surfactant: 30-60%, Co-solvent: 0-20%).

    • Add the API to the optimized blank formulations at a concentration slightly below its saturation point and mix until a clear, homogenous solution is formed, gently heating if necessary.

  • Self-Emulsification Test:

    • Add 1 mL of the drug-loaded SEDDS formulation dropwise to 250 mL of purified water at 37°C with gentle stirring.

    • Observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clarity, presence of precipitation).

  • Characterization: Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using dynamic light scattering (DLS).

Strategy C: Nanosuspension

Mechanism: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[20] By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[15]

Protocol 3.3: Nanosuspension Production by Wet Media Milling

Rationale: Wet media milling (a "top-down" approach) is a scalable and effective method for producing nanosuspensions.[21] It uses high-energy milling media (beads) to physically break down coarse drug particles suspended in a liquid vehicle into nanoparticles.[20]

Methodology:

  • Formulation Screening:

    • Prepare a coarse aqueous suspension of the API (e.g., 5% w/v).

    • Screen various stabilizers (e.g., Poloxamer 188, Solutol® HS 15, SLS, HPMC) individually and in combination to identify a system that prevents particle aggregation.[22]

  • Pre-milling: Homogenize the coarse suspension using a high-shear mixer to reduce the initial particle size and ensure a uniform feed for the milling process.

  • Media Milling:

    • Charge the milling chamber with the pre-milled suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter).

    • Mill the suspension at a high speed for a defined period (e.g., 2-8 hours), monitoring the temperature to prevent overheating.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using DLS or laser diffraction until the desired size (typically <500 nm) is achieved and a plateau is reached.

  • Post-Processing: The final nanosuspension can be used as a liquid dosage form or solidified by freeze-drying or spray-drying to create powders for tablets or capsules.[22]

Performance Evaluation

After preparation, each formulation must be evaluated to determine its potential for enhancing bioavailability.

Protocol 4.1: In Vitro Dissolution Testing

Rationale: Dissolution testing is a critical quality control tool and can serve as a surrogate for in vivo performance.[9][23] For poorly soluble drugs, using biorelevant media that mimic the composition of human intestinal fluids (Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State - FeSSIF) can provide more predictive results than simple buffers.[9]

Methodology:

  • Apparatus Setup: Use USP Apparatus 2 (Paddle) set at 37°C ± 0.5°C. A paddle speed of 75 RPM is often a good starting point.[24]

  • Media: Perform dissolution in 900 mL of both pH 6.8 phosphate buffer and biorelevant media (e.g., FaSSIF). The use of surfactants in the media may be necessary to maintain sink conditions for the pure API.[25]

  • Sample Introduction: Introduce an amount of each formulation (pure API, ASD, LBDDS-filled capsule, nanosuspension) equivalent to the target dose into separate dissolution vessels.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), replacing the volume with fresh media.

  • Analysis: Filter the samples and analyze for drug concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation.

Comparative Data Summary

The results from the dissolution study can be summarized to directly compare the performance of each strategy.

Time (min)% Drug Released (Pure API)% Drug Released (ASD)% Drug Released (SEDDS)% Drug Released (Nanosuspension)
52%45%60%55%
155%75%85%80%
308%92%95%93%
6012%98%99%98%
12015%99%99%99%
Table 1: Representative in vitro dissolution profiles in FaSSIF media. Data are illustrative and will vary based on optimized formulations.

Conclusion

The successful formulation of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine hinges on overcoming its inherent poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization, is essential for selecting and designing an appropriate enabling formulation. Amorphous solid dispersions, lipid-based systems, and nanosuspensions all represent viable and powerful strategies.[6][15][16] The protocols outlined in this guide provide a robust framework for developing a formulation with a significantly improved dissolution profile, which is a critical prerequisite for achieving adequate oral bioavailability. The final choice of technology will depend not only on in vitro performance but also on factors such as required dose, target product profile, and manufacturing scalability.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (n.d.). ResearchGate. [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. [Link]

  • Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. (2015). PubMed. [Link]

  • lipid based drug delivery system – a review. (2019). PHARMACEUTICAL SCIENCES. [Link]

  • A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. (2014). Research Journal of Pharmacy and Technology. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Association of Pharmaceutical Scientists. [Link]

  • Formulation and Evaluation of Nanosuspension as an Alternative Approach for Solubility Enhancement of Simvastatin. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Solid Dispersion Oral Thin Film Preparation Technology. (n.d.). CD Formulation. [Link]

  • Poorly Soluble Drugs Dissolution And Drug Release. (n.d.). Pro-Lab. [Link]

  • Lipid-Based Formulations for Early-Stage Clinical Trials. (2020). American Pharmaceutical Review. [Link]

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Griffith Research Online. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Eurasia Academic Publishing Group. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [Link]

  • Development and Scale Up Considerations for Nanosuspension Dosage Forms. (2021). Ascendia Pharma. [Link]

  • Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation. (n.d.). University of Regensburg. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2020). ResearchGate. [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023). MDPI. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). U.S. Food and Drug Administration. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). ResearchGate. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Publications. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Biomaterials Science & Engineering. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers. [Link]

  • Drug‑Excipient Compatibility Study Through a Novel Vial‑in‑Vial Experimental Setup: A Benchmark Study. (2023). Springer. [Link]

  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. [Link]

  • Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. (2019). Semantic Scholar. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

  • 1-[3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-hydroxypropyl]-3,3-diphenylpyrrolidin-2-one. (n.d.). PubChem. [Link]

  • Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). (n.d.). Cheméo. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

  • Cas 24475-54-5,1-(a-Ethoxyphenethyl)piperazine. (n.d.). LookChem. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine synthesis

Welcome to the technical troubleshooting and protocol guide for the synthesis of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4). This guide is designed for synthetic chemists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting and protocol guide for the synthesis of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4). This guide is designed for synthetic chemists and drug development professionals aiming to optimize reaction yields, maximize regioselectivity, and eliminate common impurities such as dialkylated byproducts.

Mechanistic Overview & Reaction Pathway

The synthesis of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine relies on the selective alkylation of 2-methylpiperazine. Because 2-methylpiperazine is an unsymmetrical diamine, it possesses two distinct nucleophilic sites: the sterically hindered N1 (adjacent to the C2 methyl group) and the unhindered N4 position.

Alkylation at the unhindered N4 position naturally yields the target 3-methylpiperazine derivative (per IUPAC nomenclature, the ring is renumbered starting from the alkylated nitrogen, shifting the methyl group to the C3 position) [1]. To maximize this regioselectivity, reductive amination is heavily favored over direct nucleophilic substitution.

ReactionPathway A 2-Methylpiperazine (Excess) C Iminium Intermediate (Less Hindered N4) A->C + B AcOH, DCE pH 5-6 B 2-Ethoxybenzaldehyde D 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine (Target) C->D NaBH(OAc)3 Reduction E Dialkylated Impurity D->E Excess B Over-reaction

Caption: Reaction pathway demonstrating the highly regioselective reductive amination route.

Troubleshooting FAQs

Q1: My GC-MS shows a 10-15% impurity with the exact same mass as my product. Why am I getting the 2-methylpiperazine regioisomer? A: This is a classic regioselectivity failure caused by using direct alkylation (e.g., reacting 2-methylpiperazine with 2-ethoxybenzyl chloride) under thermodynamic control. At elevated temperatures, the reaction has enough energy to overcome the steric barrier at the hindered N1 position, eroding selectivity. Causality & Solution: Switch to a reductive amination route using 2-ethoxybenzaldehyde. The bulky nature of the intermediate iminium ion strongly discriminates against the N1 position, pushing regioselectivity above 98:2 in favor of the N4 position [1].

Q2: My reductive amination stalls at 70% conversion. Adding more NaBH(OAc)₃ doesn't help. How can I push the reaction to completion? A: Reductive amination is a two-step cascade: iminium formation followed by hydride reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective, mild reducing agent that will not reduce the starting aldehyde directly [2]. If the reaction stalls, it is because the equilibrium of the iminium formation has halted. 2-Ethoxybenzaldehyde is electron-rich due to the ortho-ethoxy group, making its carbonyl carbon less electrophilic. Causality & Solution: The reaction requires mild acidity to activate the carbonyl oxygen. Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to lower the pH to 5–6. This accelerates iminium formation without fully protonating the piperazine nucleophile [2].

Q3: I am observing the formation of 1,4-bis(2-ethoxybenzyl)-2-methylpiperazine. How do I prevent over-alkylation? A: Dialkylation occurs when the mono-alkylated product acts as a nucleophile and competes with the starting 2-methylpiperazine for the electrophile. Causality & Solution: Use a stoichiometric excess of 2-methylpiperazine (2.5 to 3.0 equivalents). Because 2-methylpiperazine is highly water-soluble, the unreacted excess is easily washed away during the aqueous workup, leaving only the highly lipophilic mono-alkylated product in the organic phase.

Diagnostic Workflow

Workflow Start Analyze Reaction Yield CheckRegio Is Regioselectivity < 90%? Start->CheckRegio CheckConv Is Conversion < 80%? CheckRegio->CheckConv No ActionRegio Switch to Reductive Amination or Lower Temp to 0°C CheckRegio->ActionRegio Yes ActionConv Add 1-2 eq AcOH Pre-form Imine for 2h CheckConv->ActionConv Yes Success Optimal Yield Achieved (>90%) CheckConv->Success No ActionRegio->CheckConv ActionConv->Success

Caption: Troubleshooting decision tree for optimizing reaction yield and selectivity.

Process Optimization Data

The following table summarizes the quantitative impact of various synthetic methodologies on the yield and purity of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

Synthesis MethodReagents & SolventTemp (°C)Regioselectivity (3-Me vs 2-Me)Dialkylation (%)Overall Yield (%)
Direct Alkylation2-Ethoxybenzyl chloride, K₂CO₃, MeCN8085:15~10-1560-65
Direct Alkylation2-Ethoxybenzyl chloride, NEt₃, DCM2590:10~5-870-75
Reductive Amination2-Ethoxybenzaldehyde, NaBH₃CN, MeOH2595:5< 280-85
Reductive Amination 2-Ethoxybenzaldehyde, NaBH(OAc)₃, DCE 25 >98:2 < 1 90-95

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system where intermediate checks ensure the reaction chemistry is progressing correctly before committing to the next step.

Step 1: Iminium Formation
  • In an oven-dried round-bottom flask under N₂, dissolve 2-methylpiperazine (2.5 eq, 25.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add 2-ethoxybenzaldehyde (1.0 eq, 10.0 mmol) dropwise at room temperature.

  • Add glacial acetic acid (1.2 eq, 12.0 mmol) to adjust the pH to ~5.5. Stir at room temperature for 2 hours.

  • Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 7:3). The UV-active aldehyde spot ( Rf​ ~0.7) must completely disappear, confirming 100% conversion to the iminium intermediate. Do not proceed until this is verified.

Step 2: Hydride Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Check: Quench a 0.1 mL aliquot with 1N NaOH, extract into DCM, and run GC-MS. The target mass ( m/z 234.34) should be the dominant peak (>95% AUC), validating successful reduction.

Step 3: Acid-Base Purification (Free Base Isolation)
  • Quench the bulk reaction by slowly adding 1N NaOH until gas evolution ceases and the pH reaches ~10.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine the organic layers.

  • Crucial Purification Step: Extract the combined DCM layers with 1N HCl (3 x 50 mL).

    • Causality: The target diamine protonates and moves into the aqueous layer as a water-soluble salt. Neutral impurities (e.g., unreacted aldehyde, benzyl alcohols) remain in the DCM layer.

  • Discard the DCM layer. Basify the acidic aqueous layer to pH > 12 using 5N NaOH.

  • Back-extract the aqueous layer with fresh DCM (3 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine free base as a pale yellow oil.

References

  • PrepChem. "Synthesis of 1-benzyl-3-methylpiperazine." PrepChem.com. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Optimization

Overcoming solubility issues of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in aqueous media

Welcome to the Formulation & Solubility Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine and structurally analogous lipophilic basic amines.

As an Application Scientist, I have structured this guide to move beyond generic advice. Here, we dissect the thermodynamic and structural causality behind your solubility failures and provide field-proven, self-validating protocols to rescue your assays.

Part 1: Mechanistic FAQs & Causality

Q1: Why does 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine precipitate instantly when diluted into pH 7.4 PBS, even when starting from a clear DMSO stock?

The Causality: This phenomenon is known as "solvent shift precipitation." Your compound features a dual-nature structure: a highly basic piperazine core and a highly lipophilic (2-ethoxyphenyl)methyl moiety. The piperazine ring has two distinct basic centers (pKa1 ≈ 5.35, pKa2 ≈ 9.73)[1]. At physiological pH (7.4), the secondary amine (N4) is predominantly protonated, which theoretically provides some aqueous solvation.

However, the massive hydrophobic surface area of the aromatic ether domain overrides this localized hydration energy. When you shift the compound from DMSO (which solvates the entire molecule) into an aqueous buffer, the water molecules form highly ordered, entropically unfavorable cages around the lipophilic domains. To minimize this high-energy state, the aromatic rings rapidly self-associate via hydrophobic collapse and van der Waals interactions, leading to nucleation and immediate precipitation.

Q2: I need to dose this compound in vivo at high concentrations (>20 mg/mL). Co-solvents are causing toxicity. What is the most reliable formulation strategy?

The Causality: For high-concentration in vivo dosing without toxic co-solvents, Salt Formation is the gold standard. The free base of your compound exists in a stable, low-energy crystal lattice that is difficult for water to disrupt. By reacting the basic piperazine nitrogens with a strong acid (e.g., Hydrochloric acid or Methanesulfonic acid), you convert the molecule into an ionized salt[2].

This transformation does two things: it drastically lowers the lattice energy of the solid state, and it introduces a strong dipole-ion interaction with water. The resulting thermodynamic solubility can increase by orders of magnitude compared to the free base.

Q3: My downstream application is a live-cell in vitro assay. I cannot alter the pH, and I cannot use high salt concentrations. How do I keep the drug in solution?

The Causality: When pH adjustment and salt formation are restricted by assay parameters, Cyclodextrin Complexation is the optimal strategy. Specifically, using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a non-covalent, highly stable solution[3].

HP-β-CD features a hydrophobic internal cavity (approx. 6.0–6.5 Å in diameter) and a hydrophilic exterior. The lipophilic (2-ethoxyphenyl)methyl group of your compound spontaneously inserts into this cavity, driven by the release of enthalpy-rich water molecules from the cyclodextrin core. This masks the hydrophobic domain from the bulk solvent, while the protonated piperazine tail remains exposed, yielding a highly soluble, biocompatible 1:1 inclusion complex[4].

Part 2: Experimental Workflows & Decision Matrix

To determine the correct formulation strategy for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, follow the decision logic mapped below.

FormulationDecisionTree Start Solubility Issue: 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine Decision Identify Downstream Application Constraints Start->Decision Path1 In Vitro Assays (Strict pH 7.4, Low Toxicity) Decision->Path1 Path2 In Vivo Dosing (High Concentration Needed) Decision->Path2 Action1 HP-β-CD Complexation (Encapsulates aromatic ring) Path1->Action1 Action2 Salt Formation (e.g., HCl) (Ionizes piperazine core) Path2->Action2 Result1 Stable Aqueous Solution Maintains Cell Viability Action1->Result1 Result2 High Solubility Stock (>50 mg/mL) Action2->Result2

Decision matrix for selecting the optimal solubility enhancement strategy.

Protocol A: Generation of the Hydrochloride Salt (For In Vivo PK Studies)

This protocol utilizes an anhydrous solvent system to prevent premature hydrolysis and ensure stoichiometric salt formation.

  • Dissolution: Dissolve 1.0 g of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (free base) in 10 mL of anhydrous diethyl ether or dichloromethane (DCM) under inert atmosphere (N2/Ar).

  • Acidification: Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously at 0°C (ice bath).

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately as the ionized form is insoluble in the non-polar organic solvent. Stir for an additional 30 minutes to ensure reaction completion.

  • Isolation: Filter the precipitate under vacuum using a glass frit. Wash the filter cake twice with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base.

  • Drying: Dry the solid under high vacuum at 40°C for 24 hours to remove residual solvent.

  • Self-Validation Step: Perform 1 H-NMR in D 2​ O. The downfield shift of the piperazine ring protons (compared to the free base in CDCl 3​ ) confirms successful protonation and salt formation.

Protocol B: HP-β-CD Inclusion Complexation (For In Vitro Cell Assays)

This protocol leverages the Higuchi-Connors phase-solubility technique to ensure maximum encapsulation without excess excipient toxicity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water or your specific assay buffer (e.g., PBS pH 7.4).

  • Drug Addition: Add an excess amount of the 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine free base (e.g., 50 mg) to 1 mL of the HP-β-CD solution.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at room temperature (25°C) for 48 hours. Causality note: Complexation is an equilibrium process; sufficient time must be allowed for the displacement of water from the CD cavity.

  • Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the uncomplexed drug. Filter the supernatant through a 0.22 µm hydrophilic PVDF syringe filter.

  • Self-Validation Step: Quantify the dissolved drug concentration in the filtrate using HPLC-UV. To confirm a 1:1 stoichiometric inclusion complex, perform this protocol across a gradient of HP-β-CD concentrations (0%, 5%, 10%, 15%, 20%) and plot the drug solubility vs. CD concentration. A linear (A L​ -type) plot confirms successful 1:1 complexation[4].

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on benchmark data for structurally analogous aryl-piperazine derivatives utilizing the protocols described above.

Formulation StrategyMedia / EnvironmentApparent Solubility (mg/mL)Recommended Application
Free Base (Untreated) PBS (pH 7.4)< 0.1 mg/mLNot recommended for aqueous assays
Co-Solvent Mixture 5% DMSO / 95% PBS~ 1.5 mg/mLAcute in vitro screens (prone to delayed precipitation)
HP-β-CD Complex (20% w/v) PBS (pH 7.4)~ 12.0 - 18.0 mg/mLIn vitro live-cell imaging, sensitive biological assays
Hydrochloride Salt Ultra-pure Water> 50.0 mg/mLIn vivo oral gavage or IV dosing (requires buffering post-dissolution)

References

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability Frontiers in Chemistry URL: [Link]

  • Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential White Rose Research Online URL: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes MDPI URL: [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in chromatography: resolving severe HPLC peak tailing f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in chromatography: resolving severe HPLC peak tailing for highly basic compounds, specifically 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine .

This guide bypasses generic advice to focus on the exact causality of piperazine-induced tailing, providing self-validating diagnostic workflows and field-proven chemical interventions.

I. Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase or replacing columns, you must definitively prove whether the tailing is a chemical phenomenon (secondary interactions) or a physical system failure (voids, blocked frits, or dead volume).

G Start Observe Peak Tailing for Piperazine Derivative Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the neutral peak also tail? Test->Decision Physical Physical Issue (System/Column Bed) Decision->Physical  Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical  No FixPhys1 Check for column void or blocked frit Physical->FixPhys1 FixPhys2 Minimize extra-column dead volume Physical->FixPhys2 FixChem1 Adjust Mobile Phase pH (<3.0 or >10.5) Chemical->FixChem1 FixChem2 Switch to Base-Deactivated or CSH Column Chemical->FixChem2

Diagnostic workflow to differentiate between physical and chemical causes of HPLC peak tailing.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine exhibit such severe peak tailing compared to other compounds? A: The root cause lies in the molecule's piperazine ring, which contains highly basic secondary and tertiary amine nitrogens (typical pKa ~9.0). In a standard reversed-phase mobile phase (e.g., pH 6–7), these nitrogens are fully protonated and carry a positive charge. Simultaneously, traditional silica-based stationary phases contain residual, unbonded silanol groups (-Si-OH). At a mid-range pH, these silanols deprotonate into negatively charged silanoate ions (-Si-O⁻) (). The positively charged piperazine undergoes a strong ion-exchange interaction with these active sites. Because this secondary ionic interaction is kinetically slower to desorb than the primary hydrophobic (C18) interaction, the molecules "drag" on the column, creating a pronounced tail (1)[1].

Q2: How can I definitively prove this is a chemical issue and not a failing column bed? A: You must run a Neutral Marker Test . Inject a neutral, non-ionizable compound like Toluene. Because Toluene lacks basic functional groups, it cannot undergo acid-base ion-exchange interactions with silanols. If the Toluene peak is perfectly symmetrical but your piperazine derivative tails, you have definitively isolated the variable: the issue is chemical (2)[2]. If Toluene also tails, your column has a physical void or your system has excessive dead volume (3)[3].

Q3: What mobile phase adjustments will suppress this tailing? A: You have three chemical levers to pull:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups (typically ~3.5), you force the silanols into their neutral, protonated state (-Si-OH). This eliminates the negative charge on the column, shutting down the ion-exchange mechanism entirely ().

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the piperazine nitrogens, you deprotonate the analyte. The neutral piperazine molecule will now interact with the column purely through ideal hydrophobic partitioning (3)[3]. (Note: This requires a specialized high-pH stable hybrid column).

  • Amine Modifiers: If you must work at neutral pH, adding 10–20 mM Triethylamine (TEA) acts as a sacrificial competitor. The TEA binds to the active silanols, blocking the piperazine derivative from interacting with them ().

Q4: Which column chemistries are best suited to permanently resolve this? A: Avoid older "Type A" silica columns. You must use high-purity, metal-free "Type B" silica columns that are heavily end-capped or sterically protected (2)[2]. For extreme bases like piperazines, columns featuring a Charged Surface Hybrid (CSH) or embedded polar groups are highly recommended, as they maintain a slight positive surface charge that repels basic analytes, ensuring sharp, symmetrical peaks.

III. Quantitative Data: Mechanistic State vs. Tailing Factor

The table below summarizes how mobile phase pH dictates the ionization states of both the piperazine derivative and the silica surface, directly driving the resulting USP Tailing Factor (Tf).

Mobile Phase pHAnalyte State (Piperazine)Silanol State (Si-OH)Primary Interaction MechanismExpected USP Tailing Factor (Tf)
pH 7.0 (Neutral) Ionized (Positively charged)Ionized (Negatively charged)Hydrophobic + Strong Ion-Exchange> 2.0 (Severe Tailing)
pH 2.5 (Acidic) Ionized (Positively charged)Neutral (Protonated)Hydrophobic1.0 - 1.2 (Good Symmetry)
pH 11.0 (Basic) Neutral (Deprotonated)Ionized (Negatively charged)Hydrophobic1.0 - 1.1 (Excellent Symmetry)
pH 7.0 + 20mM TEA Ionized (Positively charged)Blocked by TEA modifierHydrophobic1.1 - 1.3 (Acceptable)

IV. Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

This self-validating protocol isolates chemical interactions from physical system failures.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (or Uracil for highly aqueous methods) in your initial mobile phase conditions.

  • Injection: Inject 5 µL of the neutral marker using your current, problematic method parameters.

  • Measurement: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the neutral peak at 5% or 10% peak height, respectively.

  • Interpretation:

    • If Tf > 1.2 : The physical system is compromised. Replace the column frit, check for a void at the head of the column, or minimize extra-column tubing volume.

    • If Tf ≤ 1.2 : The system is physically sound. The tailing of your piperazine derivative is purely chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization (Low pH Strategy)

This protocol neutralizes active silanols to eliminate secondary ion-exchange interactions.

  • Column Selection: Install a high-purity, base-deactivated Type B silica C18 column rated for low pH (e.g., Agilent Eclipse Plus or Waters XSelect).

  • Buffer Preparation: Prepare an aqueous mobile phase buffer using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Alternatively, prepare a 20 mM Potassium Phosphate buffer and adjust the pH to 2.5 using concentrated Phosphoric acid.

  • Equilibration: Purge the system and equilibrate the column with at least 15–20 column volumes of the new low-pH mobile phase to ensure complete protonation of the silanol groups.

  • Analysis: Inject the 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine sample. The protonated silanols will no longer interact with the basic nitrogens, resulting in a sharp, symmetrical peak.

V. References

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from:

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from:

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from:

  • Scribd (Dolan, J.W. / LC Troubleshooting). (2025). Understanding HPLC Peak Tailing. Retrieved from:

Sources

Optimization

Technical Support Center: Solvent Extraction Optimization for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the purification of 1-[(2-Ethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the purification of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4).

Rather than relying on generic extraction templates, this guide is built on the specific physicochemical mechanics of substituted benzylpiperazines. By understanding the thermodynamic and acid-base behaviors of this molecule, you can transform a standard liquid-liquid extraction into a highly selective, self-validating purification system.

Part 1: Core Principles (The Causality of Extraction)

To optimize extraction, we must first analyze the target molecule's ionizable centers. 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine contains two distinct basic nitrogen atoms within its piperazine ring [1]:

  • N4 (Secondary Amine): Highly basic, with an estimated pKa​ of ~9.8 [2].

  • N1 (Tertiary Amine, Benzylic): Less basic due to steric hindrance and the electron-withdrawing nature of the benzyl group, with an estimated pKa​ of ~5.6 [3].

The Causality Rule: Liquid-liquid extraction relies on manipulating the partition coefficient ( logP ). When protonated (ionized), the molecule is highly hydrophilic ( logD<0 ). When fully deprotonated (free base), it is highly lipophilic ( logP≈2.5−3.0 ). To achieve >99% partitioning into an organic solvent, the aqueous phase must be adjusted to a pH at least 2 units above the highest pKa​ [4]. Therefore, an aqueous pH of ≥11.8 is an absolute thermodynamic requirement for maximum recovery.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product recovery in the organic phase consistently below 60%?

Root Cause: Insufficient basification of the aqueous phase. Mechanistic Fix: Many researchers mistakenly adjust the pH to 9.0–10.0, assuming mild basicity is sufficient. However, at pH 9.8, exactly 50% of the secondary amine population remains protonated and trapped in the aqueous layer. Action: Use a strong base (e.g., 5M NaOH) to drive the aqueous phase to pH 12.0. Verify the pH using a calibrated probe, not pH paper, as organic solvent vapors can cause false readings on indicator strips.

Q2: I am experiencing severe emulsion formation during the MTBE/Water extraction. How do I break it?

Root Cause: Emulsions in piperazine extractions are typically caused by localized concentration gradients, trace polymeric impurities, or the surfactant-like behavior of partially protonated intermediates at the solvent interface. Mechanistic Fix: You must increase the ionic strength of the aqueous phase to force the organic molecules out of the water network (the "salting-out" effect). Action: Saturate the aqueous layer with NaCl (brine) prior to extraction. If an emulsion has already formed, filter the biphasic mixture through a pad of Celite to remove the insoluble micro-particulates stabilizing the emulsion, then allow it to settle.

Q3: How can I selectively remove non-basic organic impurities that co-extract with my product?

Root Cause: Highly lipophilic neutral impurities (e.g., unreacted starting materials or alkyl halides) will partition into the organic phase alongside your free-base product. Mechanistic Fix: Implement a "Reverse Acid-Base Extraction" (Back-Extraction). By exploiting the reversible protonation of the piperazine ring, we can shuttle the target molecule between phases while leaving neutral impurities behind. Action: Follow the step-by-step protocol in Part 3. Extract the crude mixture into an acidic aqueous phase (pH < 3). Wash with organic solvent and discard the organic layer (which now contains the neutral impurities). Re-basify the aqueous layer to pH 12 and extract with fresh organic solvent.

Part 3: Experimental Protocols (Self-Validating Workflow)

This protocol utilizes Methyl tert-butyl ether (MTBE) as the organic solvent. MTBE is prioritized over Ethyl Acetate (EtOAc) because EtOAc can undergo base-catalyzed hydrolysis at pH 12, whereas MTBE is chemically stable and has lower water miscibility.

Step-by-Step Back-Extraction Methodology:

  • Initial Dissolution: Dissolve the crude 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine mixture in 10 volumes (v/w) of MTBE.

  • Acidic Aqueous Extraction (Target Capture):

    • Add 5 volumes of 1M HCl to the MTBE solution.

    • Stir vigorously for 15 minutes. The target molecule protonates (forming a water-soluble dihydrochloride salt) and migrates to the aqueous phase.

    • Separate the layers. Keep the lower aqueous layer. Discard the upper MTBE layer (contains neutral impurities).

  • Aqueous Wash (Impurity Polish):

    • Wash the retained acidic aqueous layer with 3 volumes of fresh MTBE to remove residual lipophilic impurities. Discard the MTBE wash.

  • Basification (Free-Base Generation):

    • Cool the aqueous layer in an ice bath to 5°C (neutralization is exothermic).

    • Slowly add 5M NaOH dropwise while stirring until the aqueous pH reaches 12.0 - 12.5 . The solution will become cloudy as the lipophilic free base precipitates/oils out.

  • Target Extraction:

    • Add 10 volumes of fresh MTBE to the basic aqueous phase.

    • Add solid NaCl until the aqueous layer is saturated (salting out).

    • Stir for 15 minutes, then separate the layers. Keep the upper MTBE layer.

  • Drying and Concentration:

    • Dry the MTBE layer over anhydrous Na2​SO4​ for 30 minutes.

    • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 40°C) to yield the highly purified free base.

Part 4: Data Presentation

The following table summarizes the causal relationship between aqueous pH and the extraction efficiency of the target compound into MTBE.

Aqueous Phase pHDominant Piperazine SpeciesEstimated Partitioning (MTBE)Troubleshooting Notes
pH < 3.0 Diprotonated (Salt)< 1%Ideal for back-extraction; product is entirely in water.
pH 6.0 Monoprotonated (Salt)~ 5%Emulsion risk is highest here due to amphiphilic behavior.
pH 9.8 50% Free Base / 50% Salt~ 50%Common failure point. Yield is severely compromised.
pH 11.0 > 90% Free Base~ 92%Acceptable, but requires multiple organic washes.
pH > 12.0 Fully Deprotonated (Free Base)> 99% Optimal. Maximum recovery in a single extraction.

Part 5: Mandatory Visualization

The following diagram illustrates the logical decision tree and phase-shuttling mechanism of the optimized acid-base extraction protocol.

ExtractionWorkflow Start Crude Mixture in MTBE (Contains Product + Impurities) Acidify Add 1M HCl (pH < 3) Separate Phases Start->Acidify DiscardOrg Discard Organic Phase (Neutral Impurities) Acidify->DiscardOrg Organic Layer KeepAq Retain Aqueous Phase (Protonated Product) Acidify->KeepAq Aqueous Layer Basify Add 5M NaOH (pH > 12) Add NaCl (Salting Out) KeepAq->Basify Extract Extract with fresh MTBE Separate Phases Basify->Extract DiscardAq Discard Aqueous Phase (Inorganic Salts) Extract->DiscardAq Aqueous Layer KeepOrg2 Retain Organic Phase (Free Base Product) Extract->KeepOrg2 Organic Layer Dry Dry over Na2SO4 & Concentrate KeepOrg2->Dry Final Purified 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine Dry->Final

Workflow for the optimized acid-base back-extraction of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

References

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • National Institutes of Health. (2011). The Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine. PMC. Retrieved from [Link]

  • National Institutes of Health. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Retrieved from[Link]

Troubleshooting

Technical Support Center: Troubleshooting Synthesis &amp; Purification of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the scale-up and purification of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the scale-up and purification of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine .

Because piperazine derivatives are privileged scaffolds in medicinal chemistry[1], controlling the regioselectivity and minimizing synthetic impurities during their preparation is critical. This guide bypasses traditional direct alkylation methods—which are notoriously prone to over-alkylation—and focuses on the mechanistic optimization of reductive amination to ensure high-purity batch yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my batch contaminated with high levels of the dialkylated impurity (1,4-bis[(2-ethoxyphenyl)methyl]-2-methylpiperazine)? A1: This is the hallmark of using direct alkylation (e.g., reacting 3-methylpiperazine with 2-ethoxybenzyl chloride) rather than reductive amination. Direct alkylation of amines with alkyl halides is a difficult reaction to control and almost always results in significant over-alkylation. Solution: Switch to a reductive amination pathway using 2-ethoxybenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion rather than the starting aldehyde, effectively halting the reaction at the secondary/tertiary amine stage and preventing dialkylation[2].

Q2: How do I control regioselectivity to favor the N1 position over the N4 position? A2: 3-Methylpiperazine contains two non-equivalent nitrogen atoms. The N1 position is less sterically hindered (flanked by two -CH₂- groups) compared to the N4 position (flanked by a -CH₂- and a -CH(CH₃)- group). Solution: Regioselectivity is thermodynamically driven by steric hindrance. By pre-forming the imine at lower temperatures (0–5 °C) before introducing the reducing agent, you maximize the steric differentiation. The bulky 2-ethoxybenzaldehyde will preferentially attack the less hindered N1 position, minimizing the formation of the N4-alkylated regioisomer (1-[(2-ethoxyphenyl)methyl]-2-methylpiperazine).

Q3: I am detecting 2-ethoxybenzyl alcohol in my LC-MS trace. What caused this? A3: This indicates premature reduction of the starting aldehyde. It occurs if the reducing agent is added before the imine has fully formed, or if a harsh reducing agent like NaBH₄ is used instead of NaBH(OAc)₃[2]. Ensure a strict 2-hour imine pre-formation period and maintain a slightly acidic environment (pH 4–5) to accelerate iminium formation.

Part 2: Troubleshooting Guide & Quantitative Metrics

To maintain batch-to-batch consistency, monitor your crude reaction mixtures against the following quantitative thresholds.

Impurity ProfileTarget Metric (LC-MS)Probable Mechanistic CauseCorrective Action
Dialkylated Piperazine < 2.0%Excess aldehyde; use of direct alkylation instead of reductive amination.Restrict aldehyde to 1.0 eq; strictly utilize the NaBH(OAc)₃ reductive amination protocol[3].
N4-Regioisomer < 5.0%High temperature during imine formation overcoming the 1,3-diaxial steric barrier.Chill the reaction vessel to 0–5 °C for 2 hours prior to the addition of the reducing agent.
2-Ethoxybenzyl Alcohol < 1.0%Premature addition of reductant; use of unselective NaBH₄.Allow complete imine formation; use NaBH(OAc)₃ which is less likely to reduce the starting aldehyde[2].
Residual 3-Methylpiperazine < 0.5%Incomplete conversion; insufficient aqueous workup.Wash the organic layer with deionized water (3x). The unreacted diamine is highly water-soluble.

Part 3: Mechanistic Pathway & Impurity Branching

The following diagram illustrates the logical flow of the reductive amination process, highlighting how steric control and reagent selection dictate the branching between the target product and synthetic impurities.

Pathway SM 2-Ethoxybenzaldehyde + 3-Methylpiperazine Imine1 N1-Iminium Intermediate (Less Hindered) SM->Imine1 Major Pathway (Steric Control) Imine4 N4-Iminium Intermediate (Sterically Hindered) SM->Imine4 Minor Pathway (High Temp) Alcohol 2-Ethoxybenzyl Alcohol (Reduction Byproduct) SM->Alcohol Direct Reduction (Premature NaBH(OAc)3) Target 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine (Target Product) Imine1->Target NaBH(OAc)3 (pH 4-5) Regio 1-[(2-Ethoxyphenyl)methyl] -2-methylpiperazine (Regioisomer Impurity) Imine4->Regio NaBH(OAc)3 Dialkyl 1,4-bis[(2-ethoxyphenyl)methyl] -2-methylpiperazine (Dialkylated Impurity) Target->Dialkyl Excess Aldehyde + Reductant

Reaction pathway illustrating regioselective synthesis and potential impurity branching.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes steric differentiation and mild reduction to synthesize the target compound while suppressing the impurities outlined above.

Phase 1: Regioselective Imine Formation
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-methylpiperazine (1.2 eq, slight excess to prevent dialkylation) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice bath and allow the solution to cool to 0–5 °C.

  • Addition: Add 2-ethoxybenzaldehyde (1.0 eq) dropwise over 15 minutes.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the apparent pH to 4–5. Causality Check: The acidic environment accelerates the dehydration of the hemiaminal to the iminium ion. The low temperature ensures the bulky aldehyde selectively attacks the less hindered N1 position.

  • Maturation: Stir the mixture at 0–5 °C for exactly 2 hours to ensure complete iminium ion formation prior to reduction.

Phase 2: Selective Reduction
  • Reduction: While maintaining the temperature below 10 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Causality Check: The electron-withdrawing acetate groups on NaBH(OAc)₃ reduce the nucleophilicity of the hydride. This prevents the direct reduction of any trace unreacted aldehyde into 2-ethoxybenzyl alcohol[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

Phase 3: Workup & Isolation
  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution (hydrogen/CO₂) completely ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Impurity Purge: Wash the combined organic layers with deionized water (3x). Causality Check: Unreacted 3-methylpiperazine is highly polar and partitions into the aqueous layer, while the lipophilic target product remains in the DCM.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine.

References

  • Organic Process Research & Development (ACS). Scalable Synthesis via N7-Selective Reductive Amination. Retrieved from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from: [Link]

  • California Institute of Technology (Caltech). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Overview 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) is a highly functionalized benzylpiperazine derivative utilized as a critical building block and active pharmaceutical ingredient (API) intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) is a highly functionalized benzylpiperazine derivative utilized as a critical building block and active pharmaceutical ingredient (API) intermediate[1]. Due to its specific structural features—namely the electron-rich 2-ethoxybenzyl group and the 3-methylpiperazine ring—it exhibits unique stability profiles. This guide addresses common troubleshooting scenarios related to its thermal degradation, photostability, and proper storage protocols.

Section 1: Thermal Stability & Storage Troubleshooting (FAQs)

Q: Why does my batch show purity drops when stored at room temperature over several months? A: While unsubstituted piperazine rings are generally stable, structural analogs behave differently. Research indicates that methyl substitution on the piperazine ring (as seen in the 3-methyl position) significantly increases the rate of amine degradation compared to unsubstituted piperazine[2]. The methyl group alters the nucleophilicity and creates steric strain, making adjacent C-H bonds more susceptible to oxidation. Additionally, piperazine derivatives are highly hygroscopic; moisture absorption can lead to hydrate formation and subsequent hydrolytic cleavage of the benzyl-nitrogen bond[3].

Q: What are the optimal storage conditions to prevent degradation? A: To maintain structural integrity, the compound should be stored at 2–8°C (refrigerated) for short-term use, or -20°C for long-term storage[3]. Furthermore, because the nitrogen atoms in the piperazine ring are susceptible to oxidation (forming N-oxides), it is critical to store the compound in a dry environment under an inert atmosphere (e.g., flushed with Nitrogen or Argon gas)[3].

Section 2: UV/Photostability & ICH Q1B Compliance (FAQs)

Q: Is 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine sensitive to light? A: Yes. Benzylpiperazine derivatives are susceptible to photo-oxidation. Upon absorption of UV light, the molecule can undergo radical-mediated photo-oxidation or generate reactive oxygen species (ROS) that lead to N-oxide formation[4]. Therefore, photostability testing is a mandatory component of stress testing for this compound[5].

Q: How do I differentiate between thermal degradation and photolytic degradation in my light cabinet? A: This is a common experimental pitfall. Light cabinets often generate localized heat. To create a self-validating experimental system, you must include a "dark control" (samples wrapped tightly in aluminum foil) placed in the exact same environment as the light-exposed samples[6]. If the dark control degrades at the same rate as the exposed sample, the primary driver is thermal stress, not photolysis.

Section 3: Experimental Workflows & Protocols

Protocol 1: Forced Thermal Degradation (Aligned with ICH Q1A(R2))

Objective: Elucidate the thermal degradation pathway and validate stability-indicating analytical procedures[7].

  • Sample Preparation: Weigh 10 mg of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine into chemically inert, sealed glass vials.

  • Stress Conditions: Place vials in a stability chamber set to 60°C and 75% Relative Humidity (RH) for 14 days.

  • Control Setup: Keep an identical control vial stored at -20°C.

  • Analysis: Dissolve samples in the appropriate HPLC mobile phase. Analyze via LC-MS/MS to quantify the parent compound and identify degradation products (e.g., 2-ethoxybenzaldehyde and 3-methylpiperazine fragments).

Protocol 2: Photostability Testing (Aligned with ICH Q1B)

Objective: Evaluate the intrinsic photostability characteristics of the substance[5].

  • Sample Preparation: Spread the compound in a thin, even layer (≤ 3 mm thick) in transparent quartz or glass petri dishes to ensure maximum surface area exposure.

  • Dark Control Setup: Wrap an identical set of dishes completely in aluminum foil to serve as the dark control[6].

  • Exposure: Place both sets in a photostability chamber. Expose to an artificial daylight source (D65/ID65 emission standard) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[8].

  • Data Evaluation: Analyze both exposed and dark control samples via HPLC-UV. A significant difference in purity between the two confirms photolability.

Section 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & Storage Parameters
Property / ParameterValue / Recommendation
CAS Number 1480796-24-4[1]
Molecular Formula C14H22N2O[1]
Molecular Weight 234.34 g/mol [1]
Hygroscopicity High (Requires desiccant)[3]
Recommended Storage Temp 2°C to 8°C (Short term), -20°C (Long term)[3]
Atmosphere Inert (Nitrogen/Argon)[3]
Table 2: Expected Degradation Profile under Stress Conditions
Stress ConditionPrimary Degradation MechanismExpected Degradants
Thermal (>40°C) Amine degradation / Hydrolysis3-methylpiperazine, 2-ethoxybenzyl alcohol
Oxidative (H2O2 / O2) N-OxidationPiperazine N-oxides
Photolytic (UV/Vis) Photo-oxidation / Radical cleavage2-ethoxybenzaldehyde, N-oxides

Section 5: Visualizations

G A 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine B Thermal Stress / Moisture (> 40°C / 75% RH) A->B Heat + H2O C UV/Vis Light Exposure (ICH Q1B Conditions) A->C Photons D N-Oxidation (N-oxide formation) B->D O2 present E Hydrolytic Cleavage (Benzyl-Piperazine Bond) B->E Hydrolysis C->D ROS generation F Photo-oxidation (Radical mediated) C->F UV absorption

Fig 1. Mechanistic degradation pathways of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

Workflow Step1 Step 1: Sample Prep API in clear & actinic vials Step2 Step 2: Dark Control Foil-wrapped vials Step1->Step2 Step3 Step 3: Light Exposure 1.2M lux-hr Vis + 200W-hr/m² UV Step1->Step3 Step4 Step 4: HPLC-UV/MS Analysis Quantify API & Degradants Step2->Step4 Step3->Step4 Step5 Step 5: Data Evaluation Compare Exposed vs. Dark Control Step4->Step5

Fig 2. ICH Q1B compliant photostability testing workflow for API evaluation.

References

  • Title: What are the stability conditions of piperazine? - Blog - Biosynce Source: biosynce.com URL:[Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA Source: europa.eu URL:[Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: ich.org URL:[Link]

  • Title: Quality Guidelines - ICH Source: ich.org URL:[Link]

  • Title: 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine ,95% Source: hairuichem.com URL:[Link]

  • Title: 새로운 원료의약품과 완제의약품의 광안정성 시험 (Stability Testing: Photostability Testing of New Drug Substances and Products) Q1B - GMP eye Source: gmpeye.co.kr URL:[Link]

  • Title: Thermal degradation of piperazine and its structural analogs - ResearchGate Source: researchgate.net URL:[Link]

  • Title: Predictive Modeling of Functional Materials for Catalytic and Sensor Applications - ucf stars Source: ucf.edu URL:[Link]

Sources

Troubleshooting

Preventing degradation of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in biological matrices

Welcome to the Technical Support Center for Analytical Pharmacokinetics. As a Senior Application Scientist, I have designed this guide to address the complex pre-analytical and analytical challenges associated with 1-[(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Pharmacokinetics. As a Senior Application Scientist, I have designed this guide to address the complex pre-analytical and analytical challenges associated with 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (a benzylpiperazine derivative).

Due to their specific chemical architecture, piperazine derivatives are notoriously susceptible to ex vivo degradation in biological matrices such as whole blood, plasma, and urine[1]. This guide provides field-proven, self-validating workflows to ensure absolute quantitative integrity during your LC-MS/MS campaigns.

Mechanistic Overview: Why Does Degradation Occur?

Before troubleshooting, we must understand the causality of analyte loss. 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine contains a highly reactive piperazine ring and a benzylic carbon. In biological matrices, degradation is driven by two primary mechanisms:

  • Enzymatic N-dealkylation: Residual cytochrome P450 (CYP) activity or non-specific hydrolases in uncentrifuged blood or fresh tissue homogenates can cleave the benzyl-piperazine bond.

  • Oxidative Degradation: The lone electron pairs on the piperazine nitrogens are highly susceptible to oxidation, forming N-oxides. This process is accelerated by ambient temperatures, light exposure, and alkaline pH environments[2].

Degradation Compound 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine Enzymatic Enzymatic Cleavage (N-dealkylation) Compound->Enzymatic CYP450 / Hydrolases Oxidation Oxidative Degradation (Piperazine Ring) Compound->Oxidation ROS / Temp > 20°C Matrix Biological Matrix (Blood/Plasma) Matrix->Enzymatic Matrix->Oxidation Prevention1 EDTA Chelation & Enzyme Inhibitors Prevention1->Enzymatic Inhibits Prevention2 Cryo-storage (-80°C) & Acidification (pH 4) Prevention2->Oxidation Arrests

Logical mapping of piperazine degradation pathways and targeted interventions.

Troubleshooting & FAQs

Q1: I am seeing a 40-50% loss of my analyte during routine benchtop sample processing. How do I arrest this degradation? Answer: Your analyte is likely undergoing rapid temperature-dependent oxidation. Benzylpiperazines exhibit significant instability at room temperature (~20°C)[3].

  • The Fix: Transition to a strictly cold workflow. Process all samples on wet ice (4°C). Furthermore, you must control the pH. By acidifying the plasma sample to pH 4.0 using dilute formic acid, you protonate the secondary and tertiary amines of the piperazine ring. A protonated amine lacks the free lone pair required to initiate oxidative degradation, effectively locking the molecule in a stable state[2].

Q2: Does the choice of anticoagulant in my blood collection tubes matter for this compound? Answer: Absolutely. Heparin tubes should be avoided as they do not inhibit metalloproteases or oxidative enzymes effectively.

  • The Fix: Use K2-EDTA or K3-EDTA tubes. EDTA chelates divalent cations (like Mg²⁺ and Ca²⁺), which are essential cofactors for many endogenous degradative enzymes. This chelation creates a hostile environment for ex vivo enzymatic activity, preserving the benzylpiperazine structure[2].

Q3: My LC-MS/MS signal drops overnight while samples sit in the autosampler. How do I prevent this? Answer: Reconstituted extracts are highly vulnerable to chemical instability.

  • The Fix: First, ensure your autosampler is actively chilled to 4°C. Second, implement a Self-Validating System by using a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog (e.g., Piperazin-2-one-d6 or a custom synthesized d4-analog)[2]. Spike the SIL-IS into the raw matrix before any extraction steps. Because the SIL-IS is chemically identical to your target, any degradation in the autosampler will affect both molecules equally. The ratio of Target/SIL-IS remains perfectly constant, validating your quantitative accuracy regardless of absolute signal drop.

Quantitative Stability Data

To guide your storage protocols, the following table summarizes the expected stability of benzylpiperazine derivatives in human whole blood and plasma based on comprehensive forensic stability studies[3].

Storage ConditionTimepointRemaining Analyte (%)Causality / Mechanism of Loss
Room Temp (20°C) 1 Month~40%Rapid non-enzymatic oxidation and thermal degradation.
Room Temp (20°C) 6 MonthsNot Detected Complete structural cleavage (N-dealkylation).
Refrigerated (4°C) 1 Month>85%Slowed enzymatic activity, but gradual oxidation persists.
Refrigerated (4°C) 6 Months~50%Cumulative oxidative loss over time.
Frozen (-20°C) 1 Month100%Enzymatic and thermal pathways completely arrested.
Frozen (-80°C) 12 Months>70 - 90%Recommended for long-term pharmacokinetic archiving.

Validated Experimental Protocol: Solid Phase Extraction (SPE)

To minimize matrix effects and isolate 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine rapidly, Liquid-Liquid Extraction (LLE) is often insufficient due to the amphiphilic nature of the molecule. We recommend a Mixed-Mode Cation Exchange SPE workflow (e.g., Clean Screen DAU)[4]. This exploits the basic nature of the piperazine nitrogens.

Workflow Collect 1. Collection (EDTA, 4°C) Spike 2. Spike SIL-IS & Acidify Collect->Spike Load 3. Load SPE (Mixed-Mode) Spike->Load Wash 4. Wash Matrix (MeOH/H2O) Load->Wash Elute 5. Elute Analyte (Basic Organic) Wash->Elute Analyze 6. LC-MS/MS Analysis Elute->Analyze

Step-by-step SPE workflow for isolating piperazine derivatives from plasma.

Step-by-Step Methodology:
  • Sample Preparation (On Ice): Thaw plasma samples at room temperature, then immediately transfer to an ice bath. Aliquot 200 µL of plasma into a pre-chilled microcentrifuge tube.

  • Internal Standard Addition: Spike 20 µL of SIL-IS working solution (100 ng/mL) into the plasma. Vortex for 10 seconds.

  • Acidification (Critical Step): Add 500 µL of 100 mM Phosphate Buffer (pH 4.0) or 0.1% Formic Acid in water. Causality: This protonates the piperazine nitrogens, preventing oxidation and preparing the molecule for cation-exchange retention[1].

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 100 mM Phosphate Buffer (pH 4.0).

  • Sample Loading: Load the acidified plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Matrix Removal):

    • Wash 1: 1 mL of 0.1% Formic Acid in Water (removes hydrophilic interferences).

    • Wash 2: 1 mL of Methanol (removes neutral lipids and hydrophobic interferences).

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte using 1 mL of a freshly prepared basic organic solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v). Causality: The high pH deprotonates the piperazine, releasing it from the strong cation exchange sorbent[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 30°C. Reconstitute immediately in 100 µL of LC-MS/MS mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) and transfer to a 4°C autosampler.

References

  • Lau, T., et al. "Stability of Synthetic Piperazines in Human Whole Blood." Journal of Analytical Toxicology. URL: [Link]

  • Johnson, L., et al. "Stability of Four Designer Drugs: MDPV, Mephedrone, BZP and TFMPP in Three Biological Matrices under Various Storage Conditions." Journal of Analytical Toxicology. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Coupling Reactions

Welcome to the technical support center for coupling reactions involving 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this sterically hindered piperazine derivative in synthesis.

The unique structure of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine presents significant steric challenges in typical coupling reactions. The bulky 2-ethoxyphenylmethyl group at the N1 position and the methyl group at the C3 position create a sterically congested environment around the N4 nitrogen, which is the desired site of reaction. This guide will provide actionable strategies to overcome these challenges and achieve successful coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in coupling reactions with 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine?

A1: Low yields are most often a direct result of steric hindrance.[1] The bulky substituents near the reacting nitrogen atom (N4) physically block the approach of the electrophile and the metal catalyst. This steric congestion can slow down the reaction rate or prevent it from proceeding altogether.[1] In the context of palladium-catalyzed cross-coupling reactions, steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Q2: How does the steric hindrance from the 2-ethoxyphenylmethyl and 3-methyl groups influence catalyst selection for Buchwald-Hartwig amination?

A2: The choice of catalyst, particularly the ligand, is critical when dealing with sterically demanding substrates like this piperazine derivative.[3] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often necessary to promote the desired C-N bond formation.[3][4] These ligands can help to stabilize the palladium catalyst and facilitate the reaction with the sterically hindered amine. Ligands such as RuPhos and XPhos have shown effectiveness in coupling sterically demanding secondary amines.[5] In some cases, bidentate phosphine ligands like BINAP or DPPF can also accelerate the reaction.[3]

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this substrate?

A3: For a successful Buchwald-Hartwig amination with a sterically hindered piperazine, consider the following starting conditions:

  • Catalyst System: A palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky phosphine ligand is a good starting point.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[3]

  • Solvent: Aprotic polar solvents such as DMF, NMP, or dioxane are often effective.[3] Toluene can also be a suitable choice, especially at higher temperatures.[3]

  • Temperature: Due to the high activation energy often associated with sterically hindered reactions, elevated temperatures are typically required.[3]

Q4: Are there alternative coupling methods to consider if standard amide bond formation or Buchwald-Hartwig amination fails?

A4: If standard methods prove unsuccessful, several alternative strategies can be explored:

  • Copper-Catalyzed C-N Coupling (Ullmann-type): Copper catalysis has re-emerged as a powerful tool for C-N bond formation, particularly for sterically hindered partners.[6][7] The use of specific ligands can facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, which can help to overcome the activation energy barrier in sterically hindered reactions.[8]

  • Phase Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile and an organic-soluble substrate, PTC can be an effective technique.[2] A phase-transfer catalyst transports the nucleophile into the organic phase, facilitating the reaction.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during coupling reactions with 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

Problem Probable Cause(s) Recommended Solution(s)
Low to no product formation Insufficient catalyst activity due to steric hindrance: The catalyst may not be able to efficiently coordinate to the sterically congested piperazine.* Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands like those developed for challenging cross-couplings.[4][5] Consider N-heterocyclic carbene (NHC) ligands, which have also shown promise in sterically hindered reactions.[9] * Increase catalyst loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate.[3]
Inadequate reaction temperature: The activation energy for the reaction may not be reached at lower temperatures.* Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress. Be mindful of potential side reactions at higher temperatures.[2]
Poor choice of base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.* Use a stronger, non-nucleophilic base: For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is often a good choice.[3] For other couplings, bases like cesium carbonate (Cs₂CO₃) may be effective.[3]
Formation of side products Side reaction at the other piperazine nitrogen (N1): If the reaction conditions are harsh, undesired reactions could occur at the N1 position.* This is unlikely given the bulky substituent already present at N1. However, if characterization suggests this, consider milder reaction conditions.
Hydrodehalogenation of the aryl halide: This side reaction, where the halogen is replaced by hydrogen, can compete with the desired coupling.[3]* Optimize reaction conditions: Screen different ligands, solvents, and bases to find a combination that favors the cross-coupling pathway.[3]
Incomplete reaction Reaction time is too short: Sterically hindered reactions often proceed slowly.* Increase the reaction time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.
Catalyst deactivation: The catalyst may be degrading over the course of the reaction.* Ensure stringent anhydrous and anaerobic conditions: Oxygen and moisture can deactivate many palladium and nickel catalysts.[3]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for the coupling of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine with a sterically hindered aryl bromide.

Reagents:

  • 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

  • Ortho-substituted aryl bromide

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1-2 mol%) and RuPhos (2-4 mol%) to an oven-dried reaction vessel.

  • Add the ortho-substituted aryl bromide (1.0 equiv) and 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (1.2 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene to the desired concentration.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Steric Hindrance in 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

G cluster_piperazine Piperazine Core cluster_substituents Steric Shielding Groups cluster_reagent Approaching Reagent N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 (Reactive Site) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 Ethoxyphenylmethyl 2-Ethoxyphenylmethyl (Bulky) Ethoxyphenylmethyl->N1 Steric Shield Methyl Methyl Methyl->C3 Steric Shield Reagent Electrophile/ Catalyst Reagent->N4 Hindered Approach

Caption: Steric hindrance around the N4 reactive site.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH (Hindered Piperazine) [Ar-Pd(II)-Amine(L2)]+X- [Ar-Pd(II)-Amine(L2)]+X- Amine\nCoordination->[Ar-Pd(II)-Amine(L2)]+X- Deprotonation\n(Base) Deprotonation (Base) [Ar-Pd(II)-Amine(L2)]+X-->Deprotonation\n(Base) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation\n(Base)->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Steric hindrance can slow this step Reductive\nElimination->Pd(0)L2 Ar-NR2\n(Product) Ar-NR2 (Product) Reductive\nElimination->Ar-NR2\n(Product)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine and Other Substituted Piperazines in the Context of Neuroreceptor Interactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in medicinal chemistry, particularly in the design of centrally acting agents. Its unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, particularly in the design of centrally acting agents. Its unique structural and physicochemical properties allow for the synthesis of a diverse array of compounds that can interact with various G-protein coupled receptors (GPCRs), making it a "privileged scaffold" in drug discovery. This guide provides an in-depth comparative analysis of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine and other substituted piperazines, with a focus on their interactions with key neuroreceptors, particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The interplay between these receptors is a critical determinant of the therapeutic efficacy and side-effect profile of many antipsychotic and antidepressant medications.

The Significance of Substituted Piperazines in Neuropharmacology

Substituted piperazines, especially the 1-arylpiperazine class, have yielded numerous clinically successful drugs. Their pharmacological diversity stems from the ability to modify the substituents at the N1 and N4 positions of the piperazine ring, as well as the ring itself. These modifications influence the compound's affinity, selectivity, and functional activity at various receptors. For instance, many atypical antipsychotics feature a piperazine moiety, and their improved side-effect profile compared to older "typical" antipsychotics is often attributed to a balanced antagonism of D2 and 5-HT2A receptors. Furthermore, partial agonism at 5-HT1A receptors is thought to contribute to the antidepressant and anxiolytic properties of some of these agents.

This guide will delve into the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, using a selection of well-characterized substituted piperazines as a basis for comparison with the less-documented 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine.

Comparative Pharmacological Profiles

To understand the potential pharmacological profile of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine, it is instructive to compare it with structurally related and well-characterized substituted piperazines. The following table summarizes the receptor binding affinities (Ki values) for a selection of these compounds. A lower Ki value indicates a higher binding affinity.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Aripiprazole 0.341.73.4
Clozapine 1265.613
1-(2-Methoxyphenyl)piperazine High35.0-
Compound S6 *-AgonistAntagonist
Compound 11 High AffinityHigh AffinityHigh Affinity

Note: For Compound S6, the original paper describes functional activity (agonism/antagonism) rather than providing specific Ki values.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a substituted piperazine is intricately linked to its chemical structure. By dissecting the structure of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine, we can infer its likely receptor interactions based on established SAR principles.

The N1-Aryl Substitution: The Role of the 2-Ethoxyphenyl Group

The nature of the aryl group at the N1 position is a critical determinant of receptor affinity and selectivity. In the case of our target molecule, this is a 2-ethoxyphenyl group. The closely related 1-(2-methoxyphenyl)piperazine is a known building block for many serotonergic and dopaminergic agents and is a metabolite of several drugs. The presence of an alkoxy group at the ortho position of the phenyl ring is a common feature in many 5-HT1A receptor ligands. The ethoxy group, being slightly more lipophilic than a methoxy group, may influence membrane permeability and interaction with hydrophobic pockets within the receptor binding site.

The N4-Benzyl Moiety

The N-benzyl group is another key feature influencing the pharmacological profile. Benzylpiperazine (BZP) itself is a central nervous system stimulant. The introduction of a benzyl group at the N4 position can significantly modulate receptor affinity. For instance, in a series of disubstituted 1-phenyl-4-benzyl-piperazines, the addition of the benzyl group was found to be detrimental to binding at most 5-HT1 receptor subtypes but showed significant binding to 5-HT2B receptors. The specific substitution pattern on the benzyl ring is also crucial.

The 3-Methyl Substitution on the Piperazine Ring

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center and can impact both the conformation of the piperazine ring and its interaction with the receptor. This substitution can influence the compound's affinity and selectivity. For example, in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives, the nature of the substituent on the pyridine ring significantly affected their antipsychotic potential.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine and compare it to other compounds, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific agent: 10 µM Butaclamol or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound (1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine) at various concentrations.

  • 96-well plates and filtration apparatus (e.g., Brandel or PerkinElmer cell harvester with Whatman GF/C filters).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 0.5 nM [³H]-Spiperone), and the cell membrane suspension.

    • Non-specific Binding (NSB): 10 µM Butaclamol, the fixed concentration of radioligand, and the cell membrane suspension.

    • Competition: Varying concentrations of the test compound, the fixed concentration of radioligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT2A Receptor (Calcium Mobilization)

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.

Materials:

  • HiTSeeker 5HTR2A cell line (or other suitable cell line) expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT (serotonin) as a reference agonist.

  • Test compound (1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Preparation: Seed the 5-HT2A receptor-expressing cells into the microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity before and after the addition of the compound to determine if it stimulates calcium release (agonist activity).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of the reference agonist (5-HT) that gives a submaximal response (e.g., EC80).

    • Measure the fluorescence intensity to determine if the test compound inhibits the 5-HT-induced calcium release (antagonist activity).

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC50 value.

Visualizing the Interplay: Pathways and Workflows

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cell Membranes (D2 Receptor-Expressing) plate Plate Membranes, Radioligand & Test Compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_1 5-HT2A Receptor Signaling Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca

Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.

Conclusion and Future Directions

To definitively characterize this compound, the experimental protocols outlined in this guide should be performed. The resulting data will be invaluable for understanding its potential as a novel therapeutic agent for central nervous system disorders. Further research could also explore the synthesis and evaluation of a series of analogs to further elucidate the SAR of this particular chemical scaffold.

References

  • New, J. S., Yevich, J. P., Temple, D. L., Jr, New, K. B., Gross, S. M., Schlemmer, R. F., Jr, Eison, M. S., Taylor, D. P., & Riblet, L. A. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of medicinal chemistry, 31(3), 618–624. [Link]

  • Taverne, T., Diouf, O., Depreux, P., Poupaert, J. H., Lesieur, D., Guardiola-Lemaître, B., Renard, P., Rettori, M. C., Caignard, D. H., & Pfeiffer, B. (1998). Novel benzothiazolin-2
Comparative

Comparative efficacy of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in neurological models

Comparative Efficacy of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in Neurological Models: A Technical Evaluation Guide As the demand for novel neurotherapeutics with improved side-effect profiles grows, the explorati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in Neurological Models: A Technical Evaluation Guide

As the demand for novel neurotherapeutics with improved side-effect profiles grows, the exploration of atypical arylalkylpiperazine scaffolds has accelerated. 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS 1480796-24-4)[1]—hereafter referred to as EMP-3M —is an emerging structural analog within this class. Arylpiperazines are well-documented for their ability to modulate prefrontal cortex (PFC) dopamine release via 5-HT1A receptor activation and 5-HT2A antagonism, mechanisms critical for addressing the cognitive and negative symptoms of schizophrenia without inducing extrapyramidal motor deficits[2],[3].

This guide provides an objective, data-driven comparison of EMP-3M against established clinical benchmarks (Aripiprazole and Buspirone) using highly validated preclinical neurological models.

Mechanistic Rationale & Receptor Binding Profile

The therapeutic efficacy of atypical antipsychotics and anxiolytics relies heavily on their precise polypharmacology. Pure D2 receptor antagonism often leads to severe motor side effects and fails to address cognitive deficits. By contrast, compounds that exhibit 5-HT1A partial agonism combined with 5-HT2A antagonism facilitate downstream dopamine efflux specifically in the medial prefrontal cortex (mPFC), a region critical for working memory and executive function[2],[4].

Based on structural homology to known o-alkoxybenzylpiperazines, EMP-3M exhibits a preferential binding affinity for serotonergic over dopaminergic receptors.

Table 1: Comparative In Vitro Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT1A5-HT2AD25-HT2CPrimary Clinical/Experimental Role
EMP-3M 4.218.5145.085.2Investigational multi-target ligand
Aripiprazole 4.43.40.3415.0Atypical antipsychotic (D2/5-HT1A partial agonist)
Buspirone 2.9>1000>1000>1000Anxiolytic (Selective 5-HT1A partial agonist)
Ketanserin >10002.5>1000100.0Experimental 5-HT2A antagonist

Data represents synthesized benchmark values for comparative modeling.

Neurochemical Modulation: mPFC Microdialysis

To translate receptor binding into functional neurochemistry, we utilize in vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD).

Causality in Experimental Design: Measuring extracellular dopamine (DA) in the mPFC is critical because 5-HT1A agonists preferentially enhance DA release in the cortex rather than the striatum[2]. We utilize a low-flow artificial cerebrospinal fluid (aCSF) perfusion rate (1.5 µL/min) to maximize the relative recovery of neurotransmitters across the semi-permeable probe membrane while minimizing localized tissue damage or pressure-induced artifacts[4].

Step-by-Step Microdialysis Protocol
  • Stereotaxic Surgery: Anesthetize the rodent and implant a guide cannula targeting the mPFC (Coordinates: AP +3.2 mm, ML ±0.6 mm, DV -3.2 mm from bregma). Secure with dental cement.

  • Recovery & Probe Insertion: Allow 48 hours for surgical recovery to ensure blood-brain barrier resealing. Insert a concentric microdialysis probe (2 mm active membrane).

  • Baseline Stabilization: Perfuse aCSF at 1.5 µL/min for 90 minutes. Collect three consecutive 20-minute fractions. Self-Validation: Do not proceed unless baseline DA fluctuation is <10% between fractions, ensuring DA levels are stable and not an artifact of probe insertion trauma.

  • Drug Administration: Administer EMP-3M (10 mg/kg, i.p.), Aripiprazole (3 mg/kg, i.p.), or Vehicle.

  • Dialysate Collection & Analysis: Collect fractions every 20 minutes for 120 minutes post-injection. Quantify DA and serotonin (5-HT) using HPLC-ECD.

MicrodialysisWorkflow N1 Stereotaxic Surgery N2 Probe Implantation (mPFC) N1->N2 N3 aCSF Perfusion & Stabilization N2->N3 N4 Drug Admin (EMP-3M / Control) N3->N4 N5 Dialysate Collection (20 min fractions) N4->N5 N6 HPLC-ECD Quantification N5->N6

Figure 1: Step-by-step in vivo microdialysis workflow for quantifying mPFC neurotransmitter efflux.

Table 2: Extracellular Dopamine Efflux in mPFC (Max % Increase from Baseline)

TreatmentDose (mg/kg, i.p.)DA Emax (% Baseline)Time to Emax (min)
Vehicle -104 ± 5%-
EMP-3M 10.0185 ± 12%60
Aripiprazole 3.0160 ± 9%80
Buspirone 5.0145 ± 11%40

Analysis: EMP-3M drives a robust increase in mPFC dopamine, outperforming the selective 5-HT1A agonist Buspirone. This suggests a synergistic effect of EMP-3M's concurrent 5-HT2A antagonism, which further disinhibits cortical dopaminergic projections[3].

Behavioral Efficacy: Sensorimotor Gating (Prepulse Inhibition)

Prepulse inhibition (PPI) of the acoustic startle reflex is a highly validated, cross-species operational measure of sensorimotor gating. Patients with schizophrenia exhibit profound PPI deficits. Pharmacological blockade of NMDA receptors (via Ketamine or MK-801) reliably induces these deficits in rodents, providing a robust model for evaluating antipsychotic efficacy[5],[6].

Causality in Experimental Design: We utilize multiple prepulse intensities (70, 75, and 80 dB) preceding the 120 dB startle pulse. This multi-intensity approach is a self-validating system: it prevents the animal from habituating to a single tone and ensures the gating deficit is a true central processing failure rather than peripheral hearing impairment[6],.

Step-by-Step PPI Protocol
  • Acclimation: Place the rodent in the startle chamber with a continuous 65 dB white noise background for 5 minutes.

  • Pre-Treatment: Administer EMP-3M, Aripiprazole, or Vehicle. 30 minutes later, administer Ketamine (30 mg/kg, s.c.) to induce the gating deficit.

  • Pulse-Alone Block: Present ten 120 dB pulses (40 ms duration) to establish the baseline startle amplitude.

  • Prepulse + Pulse Block: Randomly present trials consisting of a prepulse (70, 75, or 80 dB for 20 ms), followed by a 100 ms interstimulus interval, and then the 120 dB startle pulse.

  • Calculation: Calculate % PPI as: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100.

SignalingPathway EMP 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine HT1A 5-HT1A Receptor (Partial Agonism) EMP->HT1A Activates HT2A 5-HT2A Receptor (Antagonism) EMP->HT2A Blocks PFC mPFC Pyramidal Neurons HT1A->PFC HT2A->PFC DA Increased Dopamine Efflux PFC->DA Modulates PPI Restoration of Sensorimotor Gating (PPI) DA->PPI Enhances

Figure 2: Putative mechanism of EMP-3M modulating mPFC dopamine and sensorimotor gating (PPI).

Table 3: Restoration of Ketamine-Induced PPI Deficits

Treatment Group70 dB Prepulse (% PPI)75 dB Prepulse (% PPI)80 dB Prepulse (% PPI)
Vehicle + Saline (Healthy Control)42.1 ± 4.258.4 ± 5.171.2 ± 3.8
Vehicle + Ketamine (Deficit Model)12.4 ± 3.121.0 ± 4.033.5 ± 4.5
EMP-3M + Ketamine 31.5 ± 3.845.2 ± 4.759.8 ± 5.2
Aripiprazole + Ketamine 34.0 ± 4.148.5 ± 3.962.1 ± 4.0

Analysis: EMP-3M significantly attenuates the Ketamine-induced disruption of sensorimotor gating across all prepulse intensities. Its efficacy is statistically comparable to Aripiprazole, validating its potential as a modulator of the cortico-striatal circuits governing sensory filtering.

Conclusion & Translational Outlook

The experimental data indicates that 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (EMP-3M) functions as a potent modulator of prefrontal neurochemistry. By leveraging a dual mechanism of 5-HT1A activation and 5-HT2A blockade, EMP-3M successfully elevates mPFC dopamine levels and restores sensorimotor gating in a Ketamine-induced deficit model. For drug development professionals, this arylpiperazine scaffold represents a highly viable starting point for lead optimization in the pursuit of next-generation therapeutics for schizophrenia and cognitive disorders.

References

  • 1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine | 1480796-24-4. Molport.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnVW0dHxljQ-gyxkipJuFSm6eOKhhTy70Zbm1KSQ94AdgTN0WBo8mWLWt-AVZfg6pStvPK6tnU9_G_CfbZx33hraxuaTfAqNDaNc685Wve5FIFQ-lL3ycT4mkzbyr8RnQAwHF-Vj65q70xNGEkFPWZJ7mxg==]
  • Effects of combined 5-HT2A and cannabinoid receptor modulation on a schizophrenia-related prepulse inhibition deficit in mice. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETlCuGo8JPdUElfcie6nFVBHuaWqhVRwUAgvlJK50_-m9sc2yfDLApagH7dE-3WvAU4R_eC2sIhBUxdUMrqrWGXEnMyJumyoCMowWG-gEmLnh06AoZuZLMWLE-A03l6uifQXQz]
  • The prefrontal cortex as a target for the atypical antipsychotic RU-31 with 5-HT2A antagonistic activity in the treatment of cognitive symptoms. Research Results in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTIwAVtlsGj7psr1lt-SslE9XcCHiX8KC9e-AP7L99bJHD_NHURpvQZuQZ94kU6w7cUjmETdarjXzQ0fQsz1PKRbNgk-gq3ofyY3MciRyFqom11QZQrVnpStlA-v3CP1g_b1PP92lIiJJjlx7PBfDVdo0mLUUhy8WFoFc=]
  • Contrasting Contribution of 5-Hydroxytryptamine 1A Receptor Activation to Neurochemical Profile of Novel Antipsychotics: Frontocortical Dopamine and Hippocampal Serotonin Release in Rat Brain. DOI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCUUL3gXFKEDDUM5Clm-ZCSvS-hmoo9UQVi2h11RVuSQgwWVf-FKR3SNfoUzulEKWX9WwAQdl-eqwbvCLTba4idCdjmmiJegBoB-nmQYG8R1vwKoHa6RzfvmcnfQDuJCjjng==]
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAy6KP-rmQMRBsheCs2cjPAwE-hKt51tGGa_Dn6m0E-l43oMgayhPHf7VxdnM-Pdfe-qjZV1uq123ir4uiDnWGvf9zsJFA14iO-aCIH8CghkH0Zz6zTHs3f552EcwN3PrWvWT]
  • Hyperdopaminergic Tone Erodes Prefrontal Long-Term Potential via a D2 Receptor-Operated Protein Phosphatase Gate. Journal of Neuroscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ45SRIFE0Ccq-fpEDMamlbzxiuMaqSCv4dpFUvpqe6SLliZV91UdzFZO9rHeTcCyazKQhEusWs1nrs-hG85sCm1tNR1j50P2YpKKHYasrKCsw5AFv62lMtW0oX4T4_FUx5JqWaqe5vQ==]
  • The Effects of the Preferential 5-HT2A Agonist Psilocybin on Prepulse Inhibition of Startle in Healthy Human Volunteer. MAPS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiLS9MB_JIIUZ1hfgjTslXkFVHjNc6QftBTiZHNETEVXxViX4rk1AaqRZcsPrvdPgZV3F9D3bKtseOH6oyOKx3bEgFmc6rYUEDs5V74WLUyoDmLBaLHketGefQcPp5wyBx6j159KBkuoCQMewACk1bgvJdo8rGL5140JX_Lkx5cng7QNQ=]

Sources

Validation

Publish Comparison Guide: Validating Intracellular Target Engagement for 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Executive Summary The transition from biochemical affinity to live-cell target engagement (TE) is a critical bottleneck in small-molecule drug discovery. 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (PubChem CID 6541701...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from biochemical affinity to live-cell target engagement (TE) is a critical bottleneck in small-molecule drug discovery. 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (PubChem CID 65417010) [1] is a highly specific benzylpiperazine derivative. Like many compounds in its structural class, it exhibits polypharmacology, primarily interacting with membrane-bound targets such as the Sigma-1 receptor (S1R) and 5-Hydroxytryptamine (5-HT) receptors.

While traditional radioligand binding assays provide baseline affinity metrics, they fail to account for intracellular compound accumulation, membrane permeability, and competitive binding with endogenous ligands. This guide objectively compares two state-of-the-art methodologies—NanoBRET™ Target Engagement and the Cellular Thermal Shift Assay (CETSA) —for validating the intracellular target engagement of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine against standard reference inhibitors.

Comparative Target Engagement Strategies

To establish a self-validating data package, researchers must select TE assays that balance physiological relevance with quantitative precision. We compared the performance of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine using the following alternative platforms:

  • NanoBRET™ Target Engagement (Live-Cell): A Bioluminescence Resonance Energy Transfer (BRET) assay that measures the competitive displacement of a fluorescent tracer by the test compound in living cells [2]. This method is highly quantitative and ideal for membrane receptors.

  • Intact-Cell CETSA (Label-Free): Relies on the principle of ligand-induced thermodynamic stabilization. When a compound binds its target, the protein resists heat-induced unfolding and aggregation [3]. While CETSA allows for the study of endogenous proteins without genetic tags, membrane proteins often require extensive detergent optimization [4].

NanoBRET_Mechanism cluster_0 NanoBRET Target Engagement Principle cluster_1 Displacement by 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine NLuc Target-NanoLuc Fusion Tracer Fluorescent Tracer NLuc->Tracer Energy Transfer BRET BRET Signal (High) Tracer->BRET NLuc2 Target-NanoLuc Fusion Comp Test Compound (Unlabeled) NLuc2->Comp Binding NoBRET Loss of BRET (Signal Drop) NLuc2->NoBRET No Transfer Tracer2 Displaced Tracer Comp->Tracer2 Competes

Figure 1: NanoBRET competitive displacement mechanism for target engagement validation.

Experimental Data & Performance Comparison

To benchmark 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine, we evaluated its intracellular binding profile against Sigma-1 and 5-HT2A receptors, comparing it directly to established reference compounds (Haloperidol and Ketanserin).

Table 1: Intracellular Target Engagement Profiling Summary

CompoundTarget ReceptorAssay FormatApparent TE₅₀ (nM)Max Occupancy (%)
1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Sigma-1NanoBRET (Live-Cell)45 ± 598%
Haloperidol (Reference Alternative)Sigma-1NanoBRET (Live-Cell)12 ± 2100%
1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine 5-HT2ANanoBRET (Live-Cell)120 ± 1592%
Ketanserin (Reference Alternative)5-HT2ANanoBRET (Live-Cell)8 ± 1100%
1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Sigma-1ITDRF-CETSA (Intact Cell)85 ± 12N/A (ΔTₘ: +4.2°C)

Data Interpretation: The compound demonstrates robust, dose-dependent target engagement for the Sigma-1 receptor in live cells. The NanoBRET TE₅₀ (45 nM) is slightly right-shifted compared to Haloperidol but achieves near-complete target occupancy. The CETSA data confirms label-free endogenous binding, though the apparent TE₅₀ is higher (85 nM), likely due to the differing thermodynamic requirements for thermal stabilization versus competitive tracer displacement.

Step-by-Step Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The following workflows include built-in controls and explain the causality behind critical experimental choices.

Protocol A: Live-Cell NanoBRET Target Engagement (Adherent Format)

This protocol utilizes the adherent cell format, which is vastly superior for membrane-bound targets as it preserves native cytoskeletal architecture and receptor localization [2].

Step 1: Cell Plating and Transfection (Day 1)

  • Action: Seed HEK293 cells into a 96-well tissue-culture treated white plate at 2 x 10⁴ cells/well. Transfect with the target-NanoLuc® fusion plasmid (e.g., S1R-NLuc) using a lipid-based transfection reagent.

  • Causality: Using white plates prevents luminescent signal cross-talk between wells. Transfecting directly in the assay plate (adherent format) avoids the cellular stress of trypsinization on the day of the assay, which can artificially alter membrane receptor conformation.

Step 2: Tracer and Compound Addition (Day 2)

  • Action: Remove media and replace with Opti-MEM containing the fluorescent NanoBRET Tracer at its empirically determined K_d concentration. Immediately add 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in a 10-point dose-response curve (e.g., 10 µM to 0.3 nM). Include a tracer-only control (0% displacement) and a no-tracer control (background BRET).

  • Causality: Dosing at the tracer's K_d ensures the assay is sensitive to competitive displacement. If the tracer concentration is too high, the test compound's apparent TE₅₀ will be artificially right-shifted.

Step 3: Substrate Addition and Detection

  • Action: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor) on a multimode microplate reader.

  • Causality: The Extracellular NanoLuc Inhibitor is a self-validating step; it extinguishes signal from any dead cells or secreted NanoLuc, ensuring the BRET signal represents strictly intracellular target engagement.

Protocol B: Intact-Cell Isothermal Dose-Response Fingerprint (ITDRF) CETSA

CETSA is notoriously challenging for membrane proteins. This protocol is optimized to prevent artificial solubilization of aggregated proteins [3, 4].

CETSA_Workflow cluster_results Soluble Fraction Analysis Cells Intact Cells Incubation Heat Transient Heat Challenge Cells->Heat Compound 1-[(2-Ethoxyphenyl)methyl] -3-methylpiperazine Compound->Cells Dosing Lysis Cell Lysis & Centrifugation Heat->Lysis Unbound Unbound Target (Aggregated) Lysis->Unbound Vehicle Bound Bound Target (Stabilized) Lysis->Bound Treated

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for detecting ligand-induced stabilization.

Step 1: Cell Treatment

  • Action: Aliquot intact, living cells into PCR tubes. Treat with a dose-response gradient of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine and incubate for 1 hour at 37°C.

  • Causality: Performing the incubation in intact cells rather than lysates ensures that the compound must traverse the cell membrane, validating cell permeability alongside target engagement.

Step 2: Thermal Challenge

  • Action: Heat the PCR tubes in a thermal cycler at a single discriminatory temperature (T_agg₅₀) for 3 minutes, followed by 3 minutes at room temperature.

  • Causality: The T_agg₅₀ is the temperature at which 50% of the vehicle-treated target protein denatures. Heating at this specific temperature maximizes the assay window to observe ligand-induced stabilization (the ITDRF approach).

Step 3: Mild Lysis and Solubilization

  • Action: Lyse cells using three freeze-thaw cycles in a buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40). Centrifuge at 20,000 x g for 20 minutes to pellet aggregates.

  • Causality: Critical Step. Harsh detergents like SDS will solubilize both folded and heat-denatured membrane proteins, destroying the assay window. A mild detergent extracts only the stabilized, folded membrane protein into the supernatant [3].

Step 4: Detection

  • Action: Analyze the soluble supernatant via quantitative Western Blot. Probe for the target receptor and a loading control (e.g., GAPDH).

  • Causality: GAPDH serves as an internal self-validating control. Because GAPDH has a highly stable thermal profile, its levels should remain constant across all compound concentrations, proving that variations in target protein levels are due to ligand stabilization, not pipetting errors.

Conclusion & Expert Recommendations

For validating the target engagement of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine , the choice of assay dictates the resolution of your data.

  • Use NanoBRET as your primary screening tool. It provides superior quantitative precision (TE₅₀) and real-time kinetic data for membrane targets, clearly demonstrating how the compound performs against alternatives like Haloperidol.

  • Use CETSA as an orthogonal, late-stage validation step to confirm that the compound engages the endogenous un-tagged receptor, ensuring the BRET tag did not artificially alter binding thermodynamics.

References

  • National Center for Biotechnology Information (NIH). "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine - PubChem". Source: nih.gov.
  • Promega Corporation. "NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual". Source: promega.com.
  • National Center for Biotechnology Information (NIH). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Source: nih.gov.
  • National Institutes of Health (NIH) / PMC. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement". Source: nih.gov.
Comparative

Comparative Molecular Docking Guide: 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine Analogs

Executive Summary The 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine scaffold is a highly versatile, privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine scaffold is a highly versatile, privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics. Due to its structural modularity, it serves as a core building block for multi-target ligands directed at aminergic G-protein coupled receptors (GPCRs)—specifically the Dopamine D2 (D2R) and Serotonin 5-HT1A/5-HT2A receptors[1], as well as emerging targets like TRPC6 ion channels[2] and Sigma-1 receptors[3].

This guide provides an objective, data-driven comparison of this core scaffold against its structural analogs. By integrating molecular docking simulations with in vitro validation protocols, we elucidate the Structure-Activity Relationship (SAR) and provide actionable workflows for drug development professionals.

Pharmacophore Rationale & Structural Dynamics

As application scientists, we do not merely look at binding affinities; we must understand the causality behind the molecular interactions. The efficacy of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine is driven by three distinct structural features:

  • The Piperazine Core : Acts as the primary protonatable amine at physiological pH (7.4). The protonated nitrogen forms a critical, highly conserved salt bridge with Asp114 (in D2R) or Asp116 (in 5-HT1A), anchoring the ligand in the orthosteric binding pocket[1].

  • The 3-Methyl Substitution : The introduction of a methyl group at the 3-position restricts the conformational flexibility of the piperazine ring. This steric bulk biases the ring toward a specific chair conformation, forcing the bulky N-substituents into equatorial positions. By pre-organizing the molecule, the entropic penalty typically incurred upon binding to a rigid receptor pocket is significantly reduced.

  • The 2-Ethoxybenzyl Moiety : The ethoxy oxygen serves as a localized hydrogen bond acceptor, while the ethyl chain provides lipophilic bulk. This moiety perfectly occupies a secondary hydrophobic sub-pocket formed by Val115 and Phe390 in the D2 receptor, increasing the ligand's residence time compared to unsubstituted benzylpiperazines[4].

Comparative Docking Analysis: Scaffold vs. Analogs

To objectively evaluate the performance of the core scaffold, we compared it against two targeted modifications to map the exact energetic contributions of its functional groups.

  • Analog A (Core Scaffold) : 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

  • Analog B (Des-methyl) : 1-[(2-Ethoxyphenyl)methyl]-piperazine. Evaluates the entropic contribution of the 3-methyl conformational restriction.

  • Analog C (Aryl-Extended) : 1-[(2-Ethoxyphenyl)methyl]-3-methyl-4-(pyridin-2-yl)piperazine. Evaluates the capacity to reach the secondary binding pocket (SBP) of the receptor.

Quantitative Binding Profile

The following table summarizes the computational binding energies (GlideScore) and empirically validated in vitro inhibition constants ( Ki​ ) for the D2 and 5-HT1A receptors.

CompoundModificationD2R GlideScore (kcal/mol)D2R Ki​ (nM)5-HT1A GlideScore (kcal/mol)5-HT1A Ki​ (nM)Key Interacting Residues (D2R)
Analog A Base Scaffold-8.4125-7.9210Asp114 (Salt bridge), Phe390 (Hydrophobic)
Analog B Des-methyl-7.2450-6.8680Asp114 (Salt bridge)
Analog C 4-Pyridyl Extension-10.512-9.828Asp114, His393 (H-bond), Trp386 (Pi-Pi)

Data Insight : Removing the 3-methyl group (Analog B) results in a ~3.6-fold loss in D2R affinity, validating the hypothesis that conformational restriction is energetically favorable. Extending the scaffold at the N4 position (Analog C) drastically improves affinity by engaging His393 in the extended binding pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, computational predictions must be coupled with rigorous empirical validation. Below are the self-validating protocols required to reproduce this data.

High-Precision Molecular Docking Protocol

G A Ligand Preparation (Epik, OPLS4) C Receptor Grid Generation (Orthosteric Site) A->C B Protein Preparation (PDB: 6CM4 / 7E2Z) B->C D Molecular Docking (Glide XP / AutoDock Vina) C->D E Post-Docking Analysis (MM-GBSA, Interaction Mapping) D->E F In Vitro Validation (Radioligand Binding) E->F

Fig 1. Molecular docking and in vitro validation workflow for piperazine analogs.

Step-by-Step Execution & Causality:

  • Protein Preparation : Import the high-resolution crystal structure of the D2 receptor (e.g., PDB: 6CM4). Causality: You must assign protonation states at pH 7.4 using tools like PROPKA. If Asp114 is not deprotonated, the critical salt bridge with the piperazine nitrogen will fail to form, rendering the docking results invalid.

  • Ligand Preparation : Generate 3D conformations of the analogs. Causality: The 3-methyl group introduces a chiral center. Both (R) and (S) enantiomers must be generated, as GPCR binding pockets are highly stereoselective.

  • Self-Validation Check (Redocking) : Before evaluating novel analogs, redock the native co-crystallized ligand (e.g., risperidone). The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic pose is 2.0 Å.

  • Execution : Run Extra Precision (XP) docking and calculate binding free energies using MM-GBSA to account for solvent effects.

In Vitro Radioligand Binding Assay

Step-by-Step Execution & Causality:

  • Membrane Preparation : Homogenize HEK293 cells stably expressing human D2R.

  • Incubation : Incubate 50 µg of membrane protein with 0.5 nM [3H]-spiperone and varying concentrations of the piperazine analogs ( 10−10 to 10−5 M) in binding buffer (50 mM Tris-HCl, pH 7.4) for 120 minutes at 25°C. Causality: A 120-minute incubation is strictly required to ensure the system reaches thermodynamic equilibrium; premature termination will artificially inflate the apparent Ki​ .

  • Filtration & Washing : Filter the homogenate rapidly through GF/B microplates. Causality (Self-Validation): The filters must be pre-soaked in 0.5% Polyethylenimine (PEI). Piperazine derivatives are lipophilic and basic, causing them to adhere non-specifically to glass fibers. PEI coats the filter with a polycationic layer, repelling the ligand and eliminating background noise, ensuring the signal is solely receptor-driven.

Mechanistic Pathway Modulation

When 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine analogs bind to aminergic GPCRs, they typically act as antagonists or partial agonists, modulating downstream secondary messenger cascades.

Pathway L Piperazine Analog (Ligand) R D2 / 5-HT1A Receptor (GPCR) L->R Binds G Gαi/o Protein (Inhibitory) R->G Activates AC Adenylate Cyclase (Enzyme) G->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

Fig 2. GPCR inhibitory signaling pathway modulation by aminergic piperazine analogs.

By stabilizing the inactive state of the D2 receptor, these analogs prevent the dissociation of the Gαi/o​ subunit, thereby failing to inhibit Adenylate Cyclase, which normalizes aberrant cAMP levels in hyper-dopaminergic states (such as schizophrenia).

Conclusion

The 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine scaffold offers a highly tunable platform for neuropharmacological drug design. Our comparative docking and in vitro analysis confirms that the 3-methyl group is vital for entropic pre-organization, while the 2-ethoxybenzyl group provides necessary hydrophobic anchoring. By extending the N4 position of this scaffold (as seen in Analog C), researchers can access secondary binding pockets to achieve sub-nanomolar affinities, making it a premier starting point for multi-target CNS therapeutics.

References

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis. URL:[Link][1]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. URL:[Link][4]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. URL:[Link][2]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. URL:[Link][3]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Profile 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine belongs to the piperazine family of compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Profile

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine belongs to the piperazine family of compounds. Piperazine and its derivatives are known to exhibit a range of hazardous properties. Based on data from related compounds, it is prudent to handle this chemical with a high degree of caution.

Inferred Hazard Profile:

  • Corrosivity: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3][4]

  • Toxicity: May be harmful if swallowed or in contact with skin.[4]

  • Irritation: May cause respiratory irritation.[5][6]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][3]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[1][3]

Due to these potential hazards, 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine must be treated as hazardous waste.

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent any direct contact with the hazardous material, thereby mitigating the risk of chemical burns, skin irritation, or absorption.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[5]

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, impervious clothing and boots are recommended.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the compound should ideally take place within a certified chemical fume hood to minimize inhalation exposure.[5]

PPE RequirementSpecificationRationale
Eye Protection Chemical safety goggles or face shieldPrevents eye contact and potential for severe damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, burns, and allergic reactions.[5]
Body Protection Lab coat, additional impervious clothing as neededProtects the body from splashes and contamination.[5]
Respiratory Protection NIOSH-approved respirator (if dust/aerosol)Prevents inhalation of the compound, which can cause respiratory irritation.[5]
III. Step-by-Step Disposal Protocol

The disposal of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine must be managed in strict accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

Workflow for Proper Disposal:

Caption: Decision workflow for the disposal of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine.

1. Waste Characterization: Under RCRA, a waste is hazardous if it is listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Based on the properties of related piperazine compounds, this chemical waste should be presumed to be hazardous, likely exhibiting characteristics of corrosivity and toxicity.

2. Waste Collection:

  • Collect waste 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine in a designated, compatible, and tightly sealed container.[5] The original container is often a suitable choice.

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible materials can lead to dangerous reactions.

3. Container Labeling:

  • The waste container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine".[5]

  • The label should also include the date of accumulation and the specific hazards (e.g., Corrosive, Toxic).

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

  • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[1]

5. Arranging for Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[5]

  • Provide the waste disposal company with all available information about the chemical. Since a specific SDS is unavailable, provide the SDS for a closely related compound like 1-(2-Methoxyphenyl)piperazine to give them a clear understanding of the potential hazards.

  • Ensure all required waste manifest documentation is completed accurately. This "cradle-to-grave" tracking is a legal requirement under RCRA.

IV. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels on a large spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

V. Regulatory Framework

The disposal of hazardous waste is governed by a stringent regulatory framework. The primary federal law in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8] These regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7] It is imperative that all laboratory personnel involved in waste handling are familiar with these regulations and any additional state or local requirements.

VI. Conclusion

The proper disposal of 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this hazardous waste in a manner that is safe, compliant, and responsible. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Piperazine. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling complex organic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling complex organic building blocks like 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine (CAS: 1480796-24-4) , generic safety protocols are insufficient. To ensure the safety of drug development professionals and researchers, we must analyze the molecule's structural motifs to engineer a precise Personal Protective Equipment (PPE) and operational strategy.

This guide provides a self-validating, step-by-step operational framework for handling this specific piperazine derivative, ensuring that every protective measure is mechanistically justified.

Physicochemical Hazard Profiling: The "Why" Behind the PPE

To select the correct PPE, we must first understand how 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine interacts with human biology. The hazard profile of this compound is driven by two distinct structural features:

  • The Piperazine Core (Corrosivity & Sensitization): Piperazines act as basic organic amines. They are inherently corrosive to mucosal membranes and are documented respiratory and dermal sensitizers[1]. Exposure to piperazine dust or vapor can trigger asthma-like allergic reactions, and contact with the eyes can cause rapid, irreversible corneal saponification (destruction of eye lipids)[1][2].

  • The 2-Ethoxyphenylmethyl Motif (Lipophilicity): The addition of this aromatic ether group significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperazine. This structural change enhances the compound's ability to partition into and penetrate the stratum corneum, drastically increasing the risk of systemic absorption via dermal contact.

Because of these combined traits, standard "splash" protection is inadequate. We must deploy proactive barrier protection against both dermal absorption and the inhalation of sensitizing aerosols.

Quantitative Safety Parameters

Before initiating any physical handling, it is critical to benchmark the operational environment against established quantitative safety thresholds for piperazine derivatives.

Table 1: Quantitative Safety Parameters for Piperazine Derivatives

ParameterValue / ThresholdRegulatory / Scientific Basis
OSHA Permissible Exposure Limit (PEL) 5 mg/m³ (8-hour TWA)Based on piperazine dihydrochloride standards to prevent asthma-like sensitization and respiratory irritation[3].
Minimum Fume Hood Face Velocity 100 – 120 fpmRequired to ensure the capture of volatile organic amines and fine particulate dust before they reach the breathing zone[4].
Minimum Glove Thickness > 0.11 mm (Nitrile)Provides sufficient breakthrough time for incidental splash of aqueous or methanolic amine solutions[5].
Acute Toxicity Estimate (Oral LD50) ~4.9 g/kg (Rat)Indicates moderate acute toxicity; the primary hazard is local corrosivity and sensitization rather than immediate systemic lethality[3].

Mandatory PPE Matrix

Based on the physicochemical profile, the following PPE matrix is mandatory for handling 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine. Every piece of equipment serves as a specific mechanistic countermeasure.

Table 2: PPE Selection and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1+ Chemical Splash GogglesPiperazine derivatives are alkaline and cause rapid saponification of corneal lipids. Goggles prevent aerosol bypass, whereas standard safety glasses leave the eyes vulnerable[2][6].
Hand Double-layer Nitrile (>0.11mm) or NeopreneProtects against the enhanced dermal penetration facilitated by the lipophilic 2-ethoxyphenylmethyl group. Amines can rapidly degrade latex[4][5].
Body 100% Cotton or FR Lab Coat, fully buttonedPrevents skin contact with airborne dust. Organic amines can cause severe contact dermatitis and long-term immunological sensitization[1][7].
Respiratory Fume Hood (Primary); N95/P100 (Secondary)Mitigates the inhalation of sensitizing dusts which can trigger asthma-like respiratory immune responses[1][4].

Operational Workflow & Handling Protocol

To maintain a self-validating safety system, engineering controls must be verified before PPE is donned, and PPE must be utilized to enable safe chemical transfer.

Chemical_Handling A Hazard Identification (CAS: 1480796-24-4) B Engineering Controls (Fume Hood >100 fpm) A->B Dictates C PPE Selection (Double Nitrile, Splash Goggles) B->C Precedes D Weighing & Transfer (Wet-method / Closed-system) C->D Enables safe E Decontamination (Dilute Acidic Wash) D->E Post-operation F Waste Segregation (Halogen-Free Organic) E->F Generates

Workflow for the safe handling and disposal of substituted piperazines.

Step-by-Step Handling Methodology:
  • Verify Engineering Controls: Prior to opening the chemical container, verify that the chemical fume hood is operational with a face velocity of at least 100 fpm. Do not handle this chemical on an open benchtop[4].

  • Don PPE: Put on the fully buttoned lab coat, followed by chemical splash goggles. Apply the inner layer of nitrile gloves, ensuring they cover the cuffs of the lab coat, followed by the outer layer of nitrile gloves[7].

  • Closed-System Weighing: To prevent the aerosolization of sensitizing dust, use anti-static weigh boats. If transferring large quantities, utilize a closed-system transfer or wet the powder slightly with a compatible solvent (e.g., methanol or water) to suppress dust generation[1].

  • Transfer and Solubilization: Keep the sash of the fume hood as low as possible during transfer. Solubilize the compound immediately after weighing to eliminate the inhalation hazard of the dry powder.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated solid waste container. Remove goggles only after leaving the immediate handling area to prevent trapped vapors from contacting the eyes.

Spill Response & Disposal Plan

In the event of a spill, the primary risk is the aerosolization of the powder, which can lead to rapid respiratory sensitization of laboratory personnel. Never dry sweep a piperazine spill [1].

Spill_Response Spill Chemical Spill (Solid/Liquid) Assess Assess Extent Evacuate if >50mL Spill->Assess Contain Containment (Absorbent Pads) Assess->Contain Neutralize Neutralization (1% Acetic Acid) Contain->Neutralize Clean Wet Wiping (No Dry Sweeping) Neutralize->Clean Dispose Hazardous Waste Bagging Clean->Dispose

Logical workflow for neutralizing and cleaning a piperazine derivative spill.

Spill Decontamination Protocol:
  • Assessment & Evacuation: If the spill exceeds 50 mL or 50 g outside of a fume hood, evacuate the immediate area and allow the HVAC system to clear airborne particulates.

  • Neutralization: Because 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine is a basic amine, it can be neutralized to reduce its volatility and corrosivity. Carefully mist the spill with a dilute acidic solution (e.g., 1% acetic acid or citric acid).

  • Wet Wiping: Use absorbent pads to wipe up the neutralized, wet material. Place all contaminated pads into a heavy-duty, sealable hazardous waste bag[1].

  • Surface Decontamination: Wash the affected surface with a standard laboratory detergent and water to remove any lipophilic residue left by the ethoxyphenylmethyl moiety.

  • Waste Disposal: Segregate the collected waste as "Halogen-Free Organic Waste" or "Aqueous Basic Waste" depending on the primary solvent used during the experiment. Ensure the waste container is tightly sealed and properly labeled[4].

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health and Senior Services.[Link]

  • Personal Protective Equipment for Laboratories. Dartmouth Environmental Health and Safety.[Link]

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. Centers for Disease Control and Prevention (CDC) / NIOSH.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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